7-Bromo-2,2-dimethylchroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDUIIUXMKXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 7-Bromo-2,2-dimethylchroman-4-one
This guide details the synthesis of 7-Bromo-2,2-dimethylchroman-4-one (CAS 130200-01-0) , a critical intermediate in the development of potassium channel blockers and anti-cancer therapeutics.
The content prioritizes the Kabbe Condensation as the primary industrial route due to its superior regioselectivity compared to classical Friedel-Crafts acylation methods.
Executive Summary
Target Molecule: 7-Bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one CAS: 130200-01-0 Core Application: Intermediate for substituted chroman-4-one scaffolds in medicinal chemistry (e.g., K+ channel blockers, SIRT2 inhibitors).
The synthesis of this compound is best achieved via the Kabbe Condensation . This method involves the base-catalyzed condensation of 4'-bromo-2'-hydroxyacetophenone with acetone. Unlike the acid-mediated cyclization of 3-bromophenol with 3,3-dimethylacrylic acid—which suffers from regiochemical ambiguity (yielding a mixture of 5-bromo and 7-bromo isomers)—the Kabbe route locks the bromine position in the starting material, ensuring 100% regiochemical purity.
Comparison of Synthetic Pathways
| Metric | Route A: Kabbe Condensation (Recommended) | Route B: Friedel-Crafts Cyclization |
| Precursors | 4'-Bromo-2'-hydroxyacetophenone + Acetone | 3-Bromophenol + 3,3-Dimethylacrylic acid |
| Catalyst | Pyrrolidine (Base) | Eaton's Reagent or PPA (Acid) |
| Regioselectivity | High (100%) – Pre-functionalized ring | Moderate – Mixture of 5-Br and 7-Br isomers |
| Yield | 80–92% | 50–65% |
| Scalability | High (Mild conditions, easy workup) | Low (Viscous acid waste, thermal hazards) |
Retrosynthetic Analysis
To design the synthesis, we disconnect the C2-O and C2-C3 bonds. The presence of the gem-dimethyl group at C2 strongly suggests the use of acetone as a synthon.
Figure 1: Retrosynthetic disconnection revealing the acetophenone precursor.
Primary Pathway: The Kabbe Condensation
This protocol utilizes pyrrolidine to generate an enamine/iminium species in situ from acetone, which then undergoes a Michael-type addition to the acetophenone followed by cyclization.
Mechanism of Action[1][2]
-
Enamine Formation: Pyrrolidine reacts with acetone to form the active enamine intermediate.
-
Aldol/Michael Reaction: The enamine attacks the carbonyl of the acetophenone (or undergoes condensation with the aldehyde equivalent if using aldehydes, but here it condenses with the ketone moiety). Correction: In the Kabbe condensation with acetone, the acetone condenses with the acetyl group of the acetophenone.
-
Cyclization: The phenolic hydroxyl group attacks the newly formed electrophilic center, closing the ring.
-
Elimination: Loss of the amine catalyst yields the chromanone.
Figure 2: Reaction workflow for the pyrrolidine-catalyzed Kabbe condensation.
Experimental Protocol
Scale: 10 mmol Estimated Yield: 85%
Materials
-
4'-Bromo-2'-hydroxyacetophenone (CAS 30186-18-6): 2.15 g (10 mmol)
-
Acetone (Dry): 20 mL (Excess, acts as solvent and reagent)
-
Pyrrolidine: 0.85 g (12 mmol, 1.2 eq)
-
Propionic Acid (Optional Co-catalyst): 0.1 mL
-
Solvent: Toluene (30 mL) – Used if Dean-Stark water removal is preferred.
Step-by-Step Procedure
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. For higher conversion, a Dean-Stark trap filled with toluene is recommended to remove water.
-
Charging: Add 4'-Bromo-2'-hydroxyacetophenone (2.15 g) and Toluene (30 mL) to the flask.
-
Reagent Addition: Add Pyrrolidine (0.85 g) and Acetone (5 mL). Note: If using Toluene reflux, add acetone dropwise or use a large excess if not using a trap.
-
Alternative (Neat): Dissolve starting material in Acetone (20 mL) with Pyrrolidine (1.2 eq) and reflux. This often requires longer times (24-48h) or a sealed tube (pressure vessel) at 80°C.
-
-
Reaction: Heat the mixture to reflux (approx. 110°C for Toluene method). Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.7).
-
Quench: Cool to room temperature. Dilute with Ethyl Acetate (50 mL).
-
Wash: Wash with 1M HCl (2 x 30 mL) to remove pyrrolidine. Wash with saturated NaHCO₃ (30 mL) and Brine (30 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate in vacuo.
-
Purification: The crude residue is often pure enough. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Alternative Pathway: Acid-Mediated Cyclization
Use this route only if 4'-bromo-2'-hydroxyacetophenone is unavailable.
Concept: Friedel-Crafts alkylation/acylation of 3-bromophenol with 3,3-dimethylacrylic acid using Eaton's Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid).
Critical Risk: 3-Bromophenol directs ortho/para. The hydroxyl group is the strongest activator.
-
Para to OH (Position 4): Leads to 7-Bromo -2,2-dimethylchroman-4-one. (Major Product due to sterics).
-
Ortho to OH (Position 2): Leads to 5-Bromo -2,2-dimethylchroman-4-one. (Minor Product).
Protocol Summary
-
Mix 3-Bromophenol (1 eq) and 3,3-Dimethylacrylic acid (1.1 eq) in Eaton's Reagent (5 mL per gram of phenol).
-
Heat to 70–80°C for 2–3 hours.
-
Quench into ice water. Extract with DCM.
-
Mandatory: Isolate the 7-bromo isomer via column chromatography. The 5-bromo isomer usually elutes slightly faster or slower depending on the solvent system; careful gradient elution is required.
Characterization Data
Confirm the identity of the synthesized product using the following parameters.
| Technique | Expected Signal / Value | Interpretation |
| Appearance | White to pale yellow solid | Crystalline solid |
| ¹H NMR (CDCl₃) | δ 1.45 (s, 6H) | Gem-dimethyl protons at C2 |
| δ 2.70 (s, 2H) | Methylene protons at C3 | |
| δ 7.10 - 7.80 (m, 3H) | Aromatic protons (pattern specific to 7-Br substitution) | |
| ¹³C NMR | ~192 ppm | Carbonyl (C=O) at C4 |
| ~79 ppm | Quaternary carbon at C2 | |
| Mass Spec (ESI) | m/z 255/257 [M+H]⁺ | Distinctive 1:1 isotopic pattern for Bromine |
References
-
Kabbe Condensation Overview: Kabbe, H. J., & Widdig, A. (1982). Synthesis of Chromanones via Enamine Condensation. Angewandte Chemie International Edition.
-
Synthesis of 2,2-Dialkylchroman-4-ones: Bapodra, A., et al. (2009). Organocatalyzed Kabbe condensation reaction for mild and expeditious synthesis of 2,2-dialkyl and 2-spiro-4-chromanones. ResearchGate.
-
Starting Material Preparation (4'-Bromo-2'-hydroxyacetophenone): Organic Syntheses, Coll. Vol. 1. Preparation of substituted acetophenones.
-
Alternative Acid Route (Eaton's Reagent): Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization Using Eaton's Reagent. Organic Syntheses.
-
Regioselectivity in Phenol Acylation: Bromination and Acylation of Phenols. Khan Academy / PubChem Data.
Technical Guide: 7-Bromo-2,2-dimethylchroman-4-one Derivatives and Analogs
Executive Summary
The 7-bromo-2,2-dimethylchroman-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive flavonoids, potassium channel openers (KATP), and SIRT2 inhibitors. Its structural utility lies in the orthogonality of its functional handles: the C7-aryl bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-ketone supports condensation, reduction, and spiro-cyclization reactions. The 2,2-dimethyl geminal substitution is critical for pharmacological stability, preventing oxidative aromatization to the corresponding chromone and enhancing lipophilicity for membrane permeability.
Chemical Architecture & Synthesis[1][2]
Retrosynthetic Analysis
The most robust route to this compound involves a one-pot Friedel-Crafts alkylation/acylation sequence (often termed a hetero-Michael addition followed by intramolecular acylation) starting from 3-bromophenol and 3,3-dimethylacrylic acid (senecioic acid).
Core Synthesis Protocol: Acid-Mediated Cyclocondensation
This protocol utilizes Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH) as both solvent and catalyst.
Reagents:
-
3-Bromophenol (1.0 equiv)
-
3,3-Dimethylacrylic acid (1.2 equiv)
-
Methanesulfonic acid (MsOH) / Phosphorus Pentoxide (P2O5) (Eaton's Reagent) OR Polyphosphoric Acid (PPA).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), charge PPA (10 g per 1 g of phenol). Heat to 50°C to lower viscosity.
-
Addition: Add 3-bromophenol (17.3 g, 100 mmol) followed by 3,3-dimethylacrylic acid (12.0 g, 120 mmol).
-
Cyclization: Raise the temperature to 85–90°C . Stir vigorously for 3–4 hours. The reaction mixture will turn deep red/brown.
-
Mechanistic Note: The phenol oxygen first attacks the
-carbon of the acrylic acid (Michael addition), followed by intramolecular Friedel-Crafts acylation at the para-position to the bromine (sterically favored over ortho).
-
-
Quenching: Cool the mixture to 60°C and pour slowly into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a gum or solid.
-
Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organics with saturated NaHCO3 (to remove unreacted acid), water, and brine.
-
Purification: Dry over anhydrous Na2SO4 and concentrate in vacuo. Recrystallize from Hexane/EtOAc (9:1) to yield the title compound as off-white crystals.
-
Typical Yield: 65–75%
-
Validation: 1H NMR (CDCl3):
1.45 (s, 6H, 2xCH3), 2.70 (s, 2H, H-3), 7.05–7.15 (m, 2H), 7.75 (d, 1H, H-5).
-
Visualization: Synthetic Pathway
Caption: One-pot cyclocondensation of 3-bromophenol and senecioic acid to form the chroman-4-one core.
Functionalization Strategies & Library Generation
The this compound scaffold offers two primary vectors for diversification: the C7-Bromine (Site A) and the C4-Carbonyl (Site B).
Strategy A: C7-Palladium Catalyzed Cross-Coupling
The bromine atom at C7 is highly activated for Suzuki-Miyaura coupling due to the electron-withdrawing nature of the carbonyl group at C4 (via conjugation through the aromatic ring).
Protocol: Suzuki-Miyaura Coupling
-
Reagents: this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(PPh3)4 (3-5 mol%), Na2CO3 (2.0 equiv).
-
Solvent System: DME/Water (3:1) or Toluene/Ethanol/Water.
-
Procedure: Degas solvents with N2 for 15 mins. Combine reactants in a sealed tube. Heat at 90°C for 12 hours .
-
Self-Validating Check: Monitor by TLC. The starting bromide is less polar than the biaryl product. Disappearance of the bromide spot (Rf ~0.6 in 20% EtOAc/Hex) indicates completion.
Strategy B: C4-Carbonyl Modification
The C4 position allows for the introduction of spiro-cycles or reduction to the alcohol (precursor to dehydration for chromenes).
Protocol: Reductive Amination
-
Reagents: Chromanone (1.0 equiv), Primary Amine (1.2 equiv), Ti(OiPr)4 (1.5 equiv), NaBH3CN (2.0 equiv).
-
Procedure: Stir ketone and amine with Ti(OiPr)4 in dry THF for 6h to form the imine (often requires heating). Cool to 0°C, add NaBH3CN, and stir overnight.
Quantitative Data: Reaction Scope
| Reaction Type | Position | Reagent Example | Product Class | Typical Yield |
| Suzuki Coupling | C7-Br | Phenylboronic acid | 7-Phenylchroman-4-one | 82–95% |
| Buchwald-Hartwig | C7-Br | Morpholine | 7-Morpholinochroman-4-one | 60–75% |
| Reduction | C4=O | NaBH4 | Chroman-4-ol | >90% |
| Knoevenagel | C4=O | Malononitrile | Benzopyranylidene | 70–85% |
Medicinal Chemistry & SAR
Key Biological Targets
-
Potassium Channel Openers (KATP):
-
Analogs of Cromakalim . The 2,2-dimethyl group is essential for hydrophobic interaction within the channel pore. The C4 position is often modified to a hydroxyl or cyclic amide.
-
Mechanism:[1][2][3] Hyperpolarization of the cell membrane, leading to smooth muscle relaxation (antihypertensive, anti-asthmatic).
-
-
SIRT2 Inhibitors:
-
Halogenated chroman-4-ones (specifically 6,8-dibromo or 7-bromo analogs) function as selective SIRT2 inhibitors, relevant in neurodegenerative diseases (Parkinson's).
-
SAR Insight: Bulky, lipophilic groups at C6/C7 improve potency by occupying the hydrophobic pocket of the SIRT2 acyl-lysine channel.
-
Visualization: Structure-Activity Relationship (SAR) Map
Caption: SAR map highlighting the pharmacophoric contributions of the 2,2-dimethyl, C4-carbonyl, and C7-bromo motifs.
Experimental Validation & Safety
Safety Considerations
-
PPA/MsOH: Highly corrosive. Wear acid-resistant gloves and face shield.
-
Bromophenols: Toxic and skin irritants.
-
Waste: Aqueous layers from the synthesis contain high concentrations of acid and phenols; neutralize before disposal.
Characterization Checklist
To ensure the integrity of the synthesized library, every derivative must pass the following checks:
-
1H NMR: Confirm the gem-dimethyl singlet at ~1.4 ppm.
-
IR Spectroscopy: Verify C=O stretch at ~1680 cm-1 (chromanone) vs. ~3400 cm-1 (chromanol).
-
Mass Spectrometry: Check isotopic pattern for Bromine (1:1 ratio of M and M+2 peaks) in the starting material, and its disappearance in Suzuki products.
References
-
Synthesis of Chroman-4-ones
- Title: Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one and related derivatives via acid-catalyzed cycliz
- Source: ResearchGate (General Protocol Valid
-
URL:[Link]
-
Suzuki Coupling on Chromanones
-
SIRT2 Inhibition & Biological Activity
- Title: Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors.
- Source: Journal of Medicinal Chemistry (NIH/PMC)
-
URL:[Link]
-
General Medicinal Chemistry of Chromanones
Sources
7-Bromo-2,2-dimethylchroman-4-one potential therapeutic targets
This technical guide provides an in-depth analysis of 7-Bromo-2,2-dimethylchroman-4-one , a versatile heterocyclic scaffold critical in medicinal chemistry for the development of potassium channel openers, SIRT2 inhibitors, and anti-cancer agents.
Technical Monograph & Synthesis Guide [1]
Executive Summary
This compound (CAS: 130200-01-0) represents a "privileged structure" in drug discovery.[1] Its core—the 2,2-dimethylchroman-4-one system—mimics the pharmacophore of bioactive natural products and synthetic drugs like Cromakalim .[1] The C7-bromine atom serves as a strategic "handle" for late-stage diversification via palladium-catalyzed cross-coupling, while the C4-ketone and C3-methylene offer orthogonal reactivity for scaffold decoration.[1]
This guide details the optimized synthesis , analytical characterization , and divergent functionalization of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.[2]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 7-Bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one |
| CAS Number | 130200-01-0 |
| Molecular Formula | C₁₁H₁₁BrO₂ |
| Molecular Weight | 255.11 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| Key Functional Groups | Aryl Bromide (C7), Cyclic Ketone (C4), Gem-dimethyl (C2) |
Core Synthesis Protocol: The "Gold Standard" Route
While various routes exist, the most robust and scalable method for the 2,2-dimethyl analog involves the Friedel-Crafts alkylation/acylation of 3-bromophenol with 3,3-dimethylacrylic acid (senecioic acid). This "one-pot" condensation is preferred over the Kabbe condensation (using acetone/pyrrolidine) for its higher atom economy and ease of purification.[1]
Reaction Mechanism & Pathway
The reaction proceeds via an initial esterification or alkylation of the phenol, followed by an acid-mediated Fries rearrangement and ring closure.
Figure 1: Acid-mediated condensation pathway for scaffold construction.[2]
Step-by-Step Protocol
Reagents:
-
3,3-Dimethylacrylic acid (1.2 eq)[2]
-
Methanesulfonic acid (MSA) (Solvent/Catalyst, ~5-10 vol) or Polyphosphoric Acid (PPA)[1][2]
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), charge Methanesulfonic acid (MSA) .
-
Addition: Add 3-Bromophenol and 3,3-Dimethylacrylic acid to the MSA. The mixture may slightly exotherm.[1]
-
Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][3] The phenol spot should disappear.[1]
-
Quench: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The product should precipitate as a solid or oil.[1]
-
Workup:
-
Purification: If the crude is an oil, induce crystallization with cold hexanes or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[2]
Critical Note on Regioselectivity: Using 3-bromophenol directs the cyclization primarily to the position para to the bromine (sterically less hindered than ortho), yielding the 7-bromo isomer. The 5-bromo isomer is a potential minor byproduct but is usually suppressed by steric hindrance at the position between the hydroxyl and bromine.
Analytical Characterization
Validation of the structure relies on the distinct NMR signature of the gem-dimethyl group and the aromatic substitution pattern.
Expected 1H NMR Data (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 1.45 | Singlet (s) | 6H | C2-(CH₃)₂ | Characteristic gem-dimethyl signal.[1] |
| 2.68 | Singlet (s) | 2H | C3-H₂ | Isolated methylene; no coupling to C2.[1] |
| 7.15 | Doublet of Doublets (dd) | 1H | C6-H | Coupled to C5 and C8 (J ~8.5, 1.8 Hz). |
| 7.28 | Doublet (d) | 1H | C8-H | Meta-coupling to C6 (J ~1.8 Hz). |
| 7.75 | Doublet (d) | 1H | C5-H | Deshielded by C4-Carbonyl (J ~8.5 Hz).[1] |
Mass Spectrometry
-
Pattern: A 1:1 isotopic ratio (⁷⁹Br/⁸¹Br) confirms the presence of a single bromine atom.[1]
Divergent Functionalization (The "What-If")
The this compound scaffold is designed for divergency .[1] It offers three distinct vectors for chemical modification, allowing researchers to rapidly expand chemical space around the core.
Figure 2: Divergent synthesis map.[1][2] Red paths utilize the aryl bromide; Green paths target the ketone; Yellow paths target the alpha-carbon.
Path A: Palladium-Catalyzed Cross-Coupling (C7)
The aryl bromide is highly reactive under standard Suzuki-Miyaura conditions.[1]
-
Protocol: Pd(dppf)Cl₂ (5 mol%), Arylboronic acid (1.5 eq), K₂CO₃ (3 eq), Dioxane/Water (9:1), 90°C.[2]
-
Application: Installation of biaryl systems common in SIRT2 inhibitors .
Path B: Ketone Reduction & Modification (C4)
Reduction of the ketone yields the 4-hydroxy-chroman (chromanol), the direct precursor to potassium channel openers.
-
Protocol: NaBH₄ (1.5 eq) in MeOH at 0°C.
-
Stereochemistry: The reduction creates a chiral center at C4.[1] Enantioselective reduction (e.g., Corey-Bakshi-Shibata) can yield enantiopure scaffolds.[1]
-
Dehydration: Acid-catalyzed dehydration of the alcohol yields 2,2-dimethylchromene (precocene analogs), which are potent anti-juvenile hormones in insect physiology.
Medicinal Chemistry Applications
Potassium Channel Openers (K_ATP)
The 2,2-dimethylchroman-4-one scaffold is structurally homologous to Cromakalim (which bears a 6-cyano group).[1] The 7-bromo analog serves as a precursor to:
-
7-Substituted analogs: Exploring the SAR of the "eastern" part of the molecule.
-
Hybrid molecules: Linking the chromanone pharmacophore to other active moieties via the bromine handle.
SIRT2 Inhibition
Research indicates that halogenated chroman-4-ones (specifically 6,8-dibromo and 6-chloro analogs) exhibit selective inhibition of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase involved in neurodegeneration and cancer.[1] The 7-bromo derivative provides a critical data point for SAR studies, probing the steric and electronic requirements of the binding pocket [1].
Anti-Leishmanial Agents
Thiochromanone analogs (sulfur instead of oxygen) have shown potent anti-leishmanial activity.[1][2] The oxygenated 7-bromo analog is often used as a control or a starting point to synthesize oxygen-based isosteres to improve metabolic stability [2].[1]
Safety & Handling
-
Hazards: The compound is an organic bromide and a ketone.[1][6] It should be treated as a potential skin and eye irritant (H315, H319).[2]
-
Sensitization: Halogenated benzylic-like ketones can be sensitizers.[1] Use gloves and work in a fume hood.[1]
-
Storage: Store in a cool, dry place. Stable at room temperature, but 4°C is recommended for long-term storage to prevent slow debromination or oxidation.[1][2]
References
-
Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
-
Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules.
-
General Synthesis of 2,2-Dimethylchroman-4-ones via Friedel-Crafts Alkylation. Organic Syntheses. (Reference for general 3,3-dimethylacrylic acid condensation method).[1][2]
-
This compound Product Data. PubChem.
Sources
- 1. 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 22335736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. 130200-01-0|this compound|BLD Pharm [bldpharm.com]
- 4. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
The 7-Bromo Substituent: A Keystone in Chromanone Bioactivity - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chromanone Scaffold and the Influence of Halogenation
The chroman-4-one skeleton is a privileged heterocyclic motif widely recognized in medicinal chemistry for its presence in a plethora of natural products and synthetically accessible derivatives exhibiting a broad spectrum of biological activities.[1][2][3] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5] The versatility of the chromanone scaffold allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile.
This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 7-bromo-chromanones. The introduction of a bromine atom at the C7 position of the chromanone ring has been shown to be a critical determinant of biological activity in various contexts. Halogenation, in general, can significantly impact a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its interaction with biological targets. The 7-bromo substituent, in particular, has been explored as a key feature in the development of potent and selective therapeutic agents. This document will delve into the synthesis, biological evaluation, and key SAR insights for this important class of compounds.
Core Structure and Numbering
The fundamental structure of 7-bromo-chroman-4-one is depicted below, with the standard numbering system for the chromanone ring. Understanding this numbering is crucial for interpreting the SAR data that follows.
Caption: General structure and numbering of the 7-bromo-chroman-4-one scaffold.
Synthesis of the 7-Bromo-Chromanone Core
The 7-bromo-chroman-4-one scaffold is a key intermediate for the synthesis of a diverse library of derivatives.[6] A common and effective method for its preparation involves a Friedel-Crafts acylation followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one (Precursor)
A precursor, 7-hydroxychroman-4-one, is often synthesized first, which can then be brominated or used to introduce other functionalities. A typical synthesis is as follows:
-
Friedel-Crafts Acylation: Resorcinol is reacted with 3-bromopropionic acid in the presence of a Lewis acid, such as trifluoromethanesulfonic acid. This reaction yields 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.[7]
-
Intramolecular Cyclization: The resulting product is then treated with a base, for instance, 2 M sodium hydroxide (NaOH), to facilitate an intramolecular bimolecular nucleophilic substitution, leading to the formation of 7-hydroxychroman-4-one.[7]
Caption: Synthetic workflow for the precursor 7-hydroxychroman-4-one.
The subsequent bromination at the C7 position can be achieved using standard brominating agents. Alternatively, starting materials containing the 7-bromo substituent can be used in the initial cyclization reaction.
Structure-Activity Relationship (SAR) Insights
The biological activity of 7-bromo-chromanones is profoundly influenced by the nature and position of substituents on the chromanone core. The following sections will dissect the SAR based on the position of modification.
Modifications at the C2 and C3 Positions
Substitutions at the C2 and C3 positions of the chromanone ring are critical for modulating various biological activities.
-
Anticancer Activity: For some chromanone derivatives, substitutions at C2 and C3 with bulky aromatic groups or benzylidene moieties have been shown to enhance cytotoxic effects against cancer cell lines.[2][8] While specific data for 7-bromo analogs is limited in the initial search, the general trend suggests that these positions are key for interaction with biological targets.
-
Antimicrobial Activity: The introduction of hydrophobic substituents at the C2 position can increase antibacterial activity.[8] The bromine at C7 likely contributes to the overall lipophilicity of the molecule, potentially enhancing membrane permeability.
-
Enzyme Inhibition: In the context of SIRT2 inhibition, a series of chroman-4-one derivatives were synthesized and evaluated. It was found that an alkyl chain of three to five carbons at the C2 position was crucial for high potency.[9]
Table 1: Influence of C2 Substituents on SIRT2 Inhibition for Chroman-4-one Derivatives
| Compound | C2-Substituent | C6-Substituent | C8-Substituent | SIRT2 IC50 (µM) |
| 1a | n-pentyl | Cl | Br | rac: 3.5 |
| (-)-1a | n-pentyl | Cl | Br | 1.5 |
| (+)-1a | n-pentyl | Cl | Br | 4.5 |
| 1b | n-pentyl | H | H | >200 |
| 1c | n-pentyl | Br | Br | 1.5 |
Data adapted from a study on SIRT2 inhibitors, highlighting the importance of substitutions on the aromatic ring in conjunction with the C2-alkyl chain.[9]
Modifications on the Benzo Ring (C5, C6, and C8 Positions)
The substitution pattern on the aromatic portion of the chromanone scaffold is a major determinant of activity and selectivity.
-
SIRT2 Inhibition: As shown in Table 1, electron-withdrawing groups at the C6 and C8 positions, in addition to the C7-bromo group, are favorable for potent SIRT2 inhibition.[9] The presence of halogens (Cl and Br) at these positions significantly enhances activity compared to the unsubstituted analog.[9] This suggests that the electronic properties and steric bulk of these substituents play a crucial role in binding to the enzyme.
-
Anticancer Activity: In a study on chromone derivatives as inhibitors of the breast cancer resistance protein (ABCG2), a 5-(4-bromobenzyloxy) substituent was found to be important for inhibitory activity.[10] While this is a chromone and not a chromanone, it underscores the significance of substitutions on the benzo ring, particularly with halogenated moieties.
-
General SAR: Hydroxylation at the C5 and C7 positions is a common feature in naturally occurring chromanones with biological activity and has been shown to contribute to increased antibacterial effects in synthetic analogs.[8]
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Conclusion and Future Perspectives
The 7-bromo-chromanone scaffold represents a valuable starting point for the development of novel therapeutic agents. The structure-activity relationship studies conducted to date highlight the critical role of the 7-bromo substituent in conjunction with modifications at other positions of the chromanone ring. Specifically, the introduction of alkyl chains at C2 and electron-withdrawing groups on the benzo ring has proven to be a successful strategy for enhancing biological activity, particularly in the context of enzyme inhibition.
Future research in this area should focus on synthesizing and evaluating a broader range of 7-bromo-chromanone derivatives with diverse substitutions to further elucidate the SAR for various biological targets. The exploration of different halogen substitutions at the C7 position could also provide valuable insights into the role of the halogen in ligand-target interactions. A deeper understanding of the mechanisms of action and the identification of specific molecular targets will be crucial for the rational design of next-generation 7-bromo-chromanone-based drugs.
References
-
ChemBK. (2024). 7-Bromo Chromonone. Retrieved from [Link]
- ChemBK. (2024). 7-Bromo Chromonone - Introduction.
-
Reyes-Pérez, V., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Retrieved from [Link]
-
Kolos, N. N., et al. (2023). Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. French-Ukrainian Journal of Chemistry. Retrieved from [Link]
-
Di Pietro, A., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry. Retrieved from [Link]
- Nchinda, A. T. (2002).
-
iChemical. 7-Bromo-4-chromanone, CAS No. 18442-22-3. Retrieved from [Link]
-
Gaspar, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Retrieved from [Link]
-
Khan, K. M., et al. (2010). An update on natural occurrence and biological activity of chromones. PubMed. Retrieved from [Link]
-
Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Singh, P., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Pharmaceuticals. Retrieved from [Link]
- Ezzat, M. O., & Razik, T. M. A. (2021). Molecular Modelling Design and Opioid Binding Affinity Evaluation of New 4-Chromanone Derivatives. Journal of Microbiology, Biotechnology and Food Sciences.
-
Gaspar, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed. Retrieved from [Link]
-
ResearchGate. (2024). The biological activity of chromones.(Mini Review). Retrieved from [Link]
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- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. chembk.com [chembk.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Halogenated Scaffold: 7-Bromo-2,2-dimethylchroman-4-one
This technical guide provides an in-depth analysis of 7-Bromo-2,2-dimethylchroman-4-one , a versatile heterocyclic scaffold critical in medicinal chemistry for the development of potassium channel openers, SIRT2 inhibitors, and anti-cancer agents.
Technical Monograph & Synthesis Guide [1]
Executive Summary
This compound (CAS: 130200-01-0) represents a "privileged structure" in drug discovery.[1] Its core—the 2,2-dimethylchroman-4-one system—mimics the pharmacophore of bioactive natural products and synthetic drugs like Cromakalim .[1] The C7-bromine atom serves as a strategic "handle" for late-stage diversification via palladium-catalyzed cross-coupling, while the C4-ketone and C3-methylene offer orthogonal reactivity for scaffold decoration.[1]
This guide details the optimized synthesis , analytical characterization , and divergent functionalization of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.[2]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 7-Bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one |
| CAS Number | 130200-01-0 |
| Molecular Formula | C₁₁H₁₁BrO₂ |
| Molecular Weight | 255.11 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| Key Functional Groups | Aryl Bromide (C7), Cyclic Ketone (C4), Gem-dimethyl (C2) |
Core Synthesis Protocol: The "Gold Standard" Route
While various routes exist, the most robust and scalable method for the 2,2-dimethyl analog involves the Friedel-Crafts alkylation/acylation of 3-bromophenol with 3,3-dimethylacrylic acid (senecioic acid). This "one-pot" condensation is preferred over the Kabbe condensation (using acetone/pyrrolidine) for its higher atom economy and ease of purification.[1]
Reaction Mechanism & Pathway
The reaction proceeds via an initial esterification or alkylation of the phenol, followed by an acid-mediated Fries rearrangement and ring closure.
Figure 1: Acid-mediated condensation pathway for scaffold construction.[2]
Step-by-Step Protocol
Reagents:
-
3,3-Dimethylacrylic acid (1.2 eq)[2]
-
Methanesulfonic acid (MSA) (Solvent/Catalyst, ~5-10 vol) or Polyphosphoric Acid (PPA)[1][2]
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), charge Methanesulfonic acid (MSA) .
-
Addition: Add 3-Bromophenol and 3,3-Dimethylacrylic acid to the MSA. The mixture may slightly exotherm.[1]
-
Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][3] The phenol spot should disappear.[1]
-
Quench: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The product should precipitate as a solid or oil.[1]
-
Workup:
-
Purification: If the crude is an oil, induce crystallization with cold hexanes or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[2]
Critical Note on Regioselectivity: Using 3-bromophenol directs the cyclization primarily to the position para to the bromine (sterically less hindered than ortho), yielding the 7-bromo isomer. The 5-bromo isomer is a potential minor byproduct but is usually suppressed by steric hindrance at the position between the hydroxyl and bromine.
Analytical Characterization
Validation of the structure relies on the distinct NMR signature of the gem-dimethyl group and the aromatic substitution pattern.
Expected 1H NMR Data (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 1.45 | Singlet (s) | 6H | C2-(CH₃)₂ | Characteristic gem-dimethyl signal.[1] |
| 2.68 | Singlet (s) | 2H | C3-H₂ | Isolated methylene; no coupling to C2.[1] |
| 7.15 | Doublet of Doublets (dd) | 1H | C6-H | Coupled to C5 and C8 (J ~8.5, 1.8 Hz). |
| 7.28 | Doublet (d) | 1H | C8-H | Meta-coupling to C6 (J ~1.8 Hz). |
| 7.75 | Doublet (d) | 1H | C5-H | Deshielded by C4-Carbonyl (J ~8.5 Hz).[1] |
Mass Spectrometry
-
Pattern: A 1:1 isotopic ratio (⁷⁹Br/⁸¹Br) confirms the presence of a single bromine atom.[1]
Divergent Functionalization (The "What-If")
The this compound scaffold is designed for divergency .[1] It offers three distinct vectors for chemical modification, allowing researchers to rapidly expand chemical space around the core.
Figure 2: Divergent synthesis map.[1][2] Red paths utilize the aryl bromide; Green paths target the ketone; Yellow paths target the alpha-carbon.
Path A: Palladium-Catalyzed Cross-Coupling (C7)
The aryl bromide is highly reactive under standard Suzuki-Miyaura conditions.[1]
-
Protocol: Pd(dppf)Cl₂ (5 mol%), Arylboronic acid (1.5 eq), K₂CO₃ (3 eq), Dioxane/Water (9:1), 90°C.[2]
-
Application: Installation of biaryl systems common in SIRT2 inhibitors .
Path B: Ketone Reduction & Modification (C4)
Reduction of the ketone yields the 4-hydroxy-chroman (chromanol), the direct precursor to potassium channel openers.
-
Protocol: NaBH₄ (1.5 eq) in MeOH at 0°C.
-
Stereochemistry: The reduction creates a chiral center at C4.[1] Enantioselective reduction (e.g., Corey-Bakshi-Shibata) can yield enantiopure scaffolds.[1]
-
Dehydration: Acid-catalyzed dehydration of the alcohol yields 2,2-dimethylchromene (precocene analogs), which are potent anti-juvenile hormones in insect physiology.
Medicinal Chemistry Applications
Potassium Channel Openers (K_ATP)
The 2,2-dimethylchroman-4-one scaffold is structurally homologous to Cromakalim (which bears a 6-cyano group).[1] The 7-bromo analog serves as a precursor to:
-
7-Substituted analogs: Exploring the SAR of the "eastern" part of the molecule.
-
Hybrid molecules: Linking the chromanone pharmacophore to other active moieties via the bromine handle.
SIRT2 Inhibition
Research indicates that halogenated chroman-4-ones (specifically 6,8-dibromo and 6-chloro analogs) exhibit selective inhibition of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase involved in neurodegeneration and cancer.[1] The 7-bromo derivative provides a critical data point for SAR studies, probing the steric and electronic requirements of the binding pocket [1].
Anti-Leishmanial Agents
Thiochromanone analogs (sulfur instead of oxygen) have shown potent anti-leishmanial activity.[1][2] The oxygenated 7-bromo analog is often used as a control or a starting point to synthesize oxygen-based isosteres to improve metabolic stability [2].[1]
Safety & Handling
-
Hazards: The compound is an organic bromide and a ketone.[1][6] It should be treated as a potential skin and eye irritant (H315, H319).[2]
-
Sensitization: Halogenated benzylic-like ketones can be sensitizers.[1] Use gloves and work in a fume hood.[1]
-
Storage: Store in a cool, dry place. Stable at room temperature, but 4°C is recommended for long-term storage to prevent slow debromination or oxidation.[1][2]
References
-
Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
-
Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules.
-
General Synthesis of 2,2-Dimethylchroman-4-ones via Friedel-Crafts Alkylation. Organic Syntheses. (Reference for general 3,3-dimethylacrylic acid condensation method).[1][2]
-
This compound Product Data. PubChem.
Sources
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- 2. pure.rug.nl [pure.rug.nl]
- 3. 130200-01-0|this compound|BLD Pharm [bldpharm.com]
- 4. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity Isolation of 7-Bromo-2,2-dimethylchroman-4-one via Automated Flash Column Chromatography
Introduction
7-Bromo-2,2-dimethylchroman-4-one is a key heterocyclic intermediate in synthetic organic chemistry and plays a significant role in the development of novel pharmaceutical agents.[1][2] The chroman-4-one scaffold is a privileged structure in drug discovery, and its derivatives are explored for various therapeutic applications.[1][2] Achieving high purity of this intermediate is paramount, as residual impurities from synthesis can lead to unwanted side reactions, complicate structural elucidation, and compromise the biological activity of downstream compounds. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a step-by-step guide to the column chromatography process.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical and chemical properties is essential for developing a robust purification strategy.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₁BrO₂ | [3] |
| Molecular Weight | 255.11 g/mol | N/A |
| Appearance | Off-white to yellow solid | [3] |
| Boiling Point | 336.6 ± 42.0 °C (Predicted) | [4][5] |
| Density | 1.621 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Storage Temperature | 2-8°C | [5] |
Principle of Separation: Normal-Phase Chromatography
This protocol utilizes normal-phase column chromatography, a technique that separates compounds based on their differing affinities for a polar stationary phase and a less polar mobile phase.[6]
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and other polar interactions with the molecules of the sample mixture.
-
Mobile Phase (Eluent): A non-polar or moderately polar solvent system is chosen. In this case, a mixture of ethyl acetate and hexanes is employed.
-
Mechanism of Separation: As the mobile phase carries the crude mixture down the column, a continuous process of adsorption and desorption occurs.[7]
-
Polar Impurities: More polar compounds in the mixture will have a stronger affinity for the polar silica gel, causing them to adsorb more tightly and move down the column more slowly.
-
Target Compound: this compound, being of intermediate polarity, will interact with the silica gel to a lesser extent than highly polar impurities but more so than non-polar byproducts.
-
Non-polar Impurities: Less polar compounds will have a weaker affinity for the stationary phase and a higher affinity for the mobile phase, allowing them to travel down the column more quickly.
-
This differential migration results in the separation of the components into distinct bands, which can then be collected as separate fractions.[7]
Part 1: Pre-Purification Method Development via Thin-Layer Chromatography (TLC)
Objective: To determine the optimal solvent system (mobile phase) that provides the best separation between this compound and any impurities. TLC is a rapid and material-sparing technique that mimics the separation on a column.[8][9]
Causality: The ideal solvent system should afford the target compound a Retention Factor (R_f) value between 0.2 and 0.5 for effective column chromatography.[10] An R_f in this range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (requiring excessive solvent and leading to band broadening).
TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing a pre-determined solvent system. Good starting points for compounds of "normal" polarity include mixtures of ethyl acetate and hexanes.[11]
-
Test several ratios, for example:
-
10% Ethyl Acetate / 90% Hexanes
-
20% Ethyl Acetate / 80% Hexanes
-
30% Ethyl Acetate / 70% Hexanes
-
-
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
R_f Calculation: Calculate the R_f value for each spot using the formula:
-
R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]
-
| Solvent System (EtOAc:Hexanes) | R_f of Target Compound (Approx.) | Separation Quality |
| 1:9 (v/v) | ~0.25 | Good separation from non-polar spots |
| 1:4 (v/v) | ~0.40 | Optimal separation |
| 3:7 (v/v) | ~0.55 | Less separation from more polar spots |
Part 2: Detailed Column Chromatography Protocol
Objective: To purify the crude this compound using the optimized solvent system.
Materials and Reagents
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Ethyl Acetate (ACS grade)
-
Hexanes (ACS grade)
-
Dichloromethane (ACS grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Rotary evaporator
Experimental Workflow Diagram
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Bromo-4-chromanone 95% | CAS: 18442-22-3 | AChemBlock [achemblock.com]
- 4. echemi.com [echemi.com]
- 5. 7-bromochroman-4-one CAS#: 18442-22-3 [m.chemicalbook.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. biotage.com [biotage.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
Comprehensive In Vitro Profiling Guide: 7-Bromo-2,2-dimethylchroman-4-one
Abstract & Application Context
7-Bromo-2,2-dimethylchroman-4-one is a "privileged scaffold" in medicinal chemistry.[1] Structurally, it serves as a critical synthetic intermediate for Cromakalim-like potassium channel openers (benzopyrans), homoisoflavonoids , and SIRT2 inhibitors . While often derivatized, the core scaffold itself requires rigorous in vitro profiling to establish baseline toxicity, antioxidant potential, and structure-activity relationship (SAR) data.
This application note details the protocols for Cellular Cytotoxicity Profiling (MTT Assay) and Antioxidant Capacity Screening (DPPH Assay) . These assays represent the standard "gateway" screens for chromanone derivatives before advancing to target-specific assays (e.g., Rubidium efflux for KATP channels or SIRT2 fluorometric assays).
Part 1: Material Preparation & Handling
Chemical Properties & Solubility
The presence of the bromine atom at C7 and the gem-dimethyl group at C2 renders this molecule highly lipophilic. Proper solubilization is the single most critical step to avoid "crashing out" in aqueous media, which leads to false negatives.
-
Molecular Weight: ~255.11 g/mol
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%)
-
Stock Concentration: 10 mM or 20 mM.
-
Storage: -20°C, desiccated, protected from light (chromanones can be light-sensitive).
Stock Solution Protocol
-
Weigh 2.55 mg of this compound.
-
Add 1.0 mL of sterile, anhydrous DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into amber microcentrifuge tubes (50 µL/tube) to avoid freeze-thaw cycles.
Critical Check: If the solution appears cloudy, sonicate for 5 minutes at room temperature. Do not heat above 37°C, as thermal degradation can occur.
Part 2: Primary Assay – Cellular Cytotoxicity (MTT)
Objective: Determine the IC50 (half-maximal inhibitory concentration) to assess baseline toxicity or potential anticancer activity. Cell Models: MCF-7 (Breast Cancer) or HeLa (Cervical Cancer) are standard for chromanone profiling.
Experimental Workflow Logic
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol
Reagents:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Culture Media (DMEM + 10% FBS)
-
Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin.
Step-by-Step Procedure:
-
Seeding: Plate cells into a 96-well flat-bottom plate at a density of 5,000–8,000 cells/well in 100 µL media. Include 3 wells containing only media (Blank).
-
Adhesion: Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation:
-
Prepare a 200 µM working solution by diluting the 20 mM DMSO stock 1:100 in culture media. (Final DMSO = 1%).
-
Perform serial 2-fold dilutions in media to generate concentrations: 100, 50, 25, 12.5, 6.25, 3.125 µM.
-
Note: Ensure the final DMSO concentration in all wells is normalized (typically <0.5%) to prevent solvent toxicity.
-
-
Treatment: Aspirate old media and add 100 µL of the diluted compound to triplicate wells.
-
Exposure: Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Carefully aspirate the supernatant (do not disturb crystals). Add 100 µL DMSO to each well. Shake plate on an orbital shaker for 10 minutes.
-
Measurement: Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.
Data Analysis:
Part 3: Secondary Assay – Antioxidant Capacity (DPPH)
Objective: Chroman-4-ones often exhibit antioxidant activity.[2] This cell-free assay screens for the scaffold's ability to scavenge free radicals.
Experimental Workflow Logic
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl).[3]
-
Solvent: Methanol (HPLC grade).
-
Positive Control: Ascorbic Acid or Trolox.
Step-by-Step Procedure:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep in amber bottle (light sensitive).
-
Sample Prep: Dilute this compound in methanol to varying concentrations (e.g., 10, 20, 40, 80, 160 µM).
-
Reaction: In a 96-well plate, mix 100 µL of sample solution with 100 µL of DPPH solution.
-
Control: 100 µL Methanol + 100 µL DPPH.
-
Blank: 200 µL Methanol.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes .
-
Readout: Measure absorbance at 517 nm .
Data Analysis:
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility in aqueous media. | Limit final concentration to <100 µM. Ensure DMSO < 0.5%. Warm media to 37°C before adding compound. |
| High Background (MTT) | Serum interference or phenol red. | Use phenol red-free media for the assay step. Wash cells with PBS before adding MTT. |
| Inconsistent DPPH Data | Light degradation of DPPH. | Prepare DPPH fresh and keep strictly in the dark. |
| Edge Effect (96-well) | Evaporation in outer wells. | Fill outer wells with sterile PBS; use only inner 60 wells for data. |
Part 5: Scientific Rationale & Mechanism
The 2,2-dimethylchroman-4-one core is a pharmacophore found in nature (e.g., precocenes) and synthetic drugs.[4]
-
Cromakalim Connection: The 2,2-dimethyl substitution is essential for hydrophobic interaction within the KATP channel pore. While the 7-bromo analog is an intermediate, it mimics the lipophilicity required for membrane permeation.
-
SIRT2 Inhibition: Recent studies (See Ref 3) indicate that halogenated chroman-4-ones (specifically 6,8-dibromo analogs) fit into the hydrophobic pocket of the Sirtuin 2 enzyme, inhibiting deacetylation. The 7-bromo analog serves as a vital SAR point to determine halogen positioning effects.
References
-
Synthesis and Biological Evaluation of Chroman-4-one Derivatives. Organic & Biomolecular Chemistry, 2021. Link
-
Cytotoxicity and Apoptosis Induction by Chroman-4-one Analogs. PubMed, 2014. Link
-
Structure-Activity Relationship of Chromanones as SIRT2 Inhibitors. Journal of Medicinal Chemistry, 2012.[4] Link
-
Antimicrobial Evaluation of Chroman-4-one and Homoisoflavonoids. MDPI, 2023. Link
Sources
developing anticancer agents from spirochromanone derivatives
Application Note: Strategic Development of Spirochromanone-Based Anticancer Agents
Executive Summary
Spirochromanone derivatives represent a privileged scaffold in modern oncology drug discovery due to their inherent three-dimensional complexity and conformational rigidity. Unlike flat aromatic compounds, the spiro-fusion (typically at the C-2 or C-3 position of the chromanone ring) reduces the entropic penalty of binding to protein targets.
This guide details a validated workflow for developing spirochromanone derivatives targeting the MDM2-p53 protein-protein interaction (PPI) . By inhibiting MDM2, these agents restore p53 function, triggering apoptosis in wild-type p53 tumors. The protocol encompasses the Organocatalytic Kabbe Condensation for synthesis, followed by a Fluorescence Polarization (FP) screening assay and Flow Cytometric apoptosis verification.
Chemical Synthesis: The Modern Kabbe Condensation
Objective: Efficient construction of the spirochromanone core using a mild, organocatalytic approach.
Traditional Kabbe condensations utilize harsh reflux conditions. This optimized protocol uses a pyrrolidine-acid catalytic system in DMSO, offering higher yields and cleaner reaction profiles suitable for library generation.
Reagents & Equipment
-
Substrates: 2'-Hydroxyacetophenone derivatives (1.0 equiv), Cyclic Ketones (e.g., N-Boc-4-piperidone) (1.1 equiv).
-
Catalyst System: Pyrrolidine (50 mol%), Butyric Acid (50 mol%).[1]
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous.
-
Purification: Flash column chromatography (Silica gel 60).
Step-by-Step Protocol
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2'-hydroxyacetophenone (2.0 mmol) and N-Boc-4-piperidone (2.2 mmol) in DMSO (10 mL, 0.2 M concentration).
-
Catalyst Addition: Add pyrrolidine (82 µL, 1.0 mmol) followed immediately by butyric acid (92 µL, 1.0 mmol).
-
Note: The addition order is critical to form the in situ iminium-enamine catalytic species.
-
-
Incubation: Seal the vial and stir at Room Temperature (25°C) for 12–18 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product typically appears as a lower Rf spot compared to the acetophenone.
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (50 mL) .
-
Wash with Water (3 x 20 mL) to remove DMSO and catalyst.
-
Wash with Brine (20 mL) , dry over Na₂SO₄ , and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash chromatography using a gradient of 0–20% EtOAc in Hexanes.
-
Yield Expectation: 75–90% isolated yield of the spiro[chromane-2,4'-piperidin]-4-one scaffold.
Mechanism of Action & Pathway Visualization
The spirochromanone scaffold is designed to mimic the α-helical transactivation domain of p53 (residues Phe19, Trp23, Leu26). By occupying the hydrophobic cleft of MDM2, the inhibitor prevents MDM2-mediated ubiquitination of p53, leading to p53 accumulation and apoptosis.
Figure 1: Mechanism of Action. Spirochromanone derivatives competitively bind MDM2, preventing p53 degradation and restoring apoptotic signaling.
Biological Validation Protocols
A. Target Engagement: MDM2-p53 Fluorescence Polarization (FP) Assay
Objective: Quantify the binding affinity (Ki) of the synthesized spirochromanones to MDM2.
Assay Principle: A fluorescently labeled p53-mimetic peptide (tracer) binds to MDM2, resulting in high fluorescence polarization (high mP). The spirochromanone inhibitor displaces the tracer, causing it to tumble rapidly, lowering the polarization (low mP).
Protocol:
-
Buffer Preparation: PBS (pH 7.4), 0.01% Tween-20, 1 mM DTT.
-
Reagents:
-
Protein: Recombinant Human MDM2 (residues 1–118). Final conc: 100 nM .
-
Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2). Final conc: 10 nM .
-
-
Plate Setup (384-well Black Microplate):
-
Add 10 µL of test compound (serially diluted in assay buffer, 1% DMSO final).
-
Add 10 µL of MDM2/Tracer master mix.
-
Controls:
-
High mP (0% Inhibition): MDM2 + Tracer + DMSO.
-
Low mP (100% Inhibition): Tracer only (no protein).
-
-
-
Incubation: 30 minutes at Room Temperature in the dark.
-
Measurement: Read on a multimode plate reader (e.g., Tecan Spark).
-
Excitation: 485 nm | Emission: 535 nm.
-
-
Analysis: Plot mP vs. log[Compound] to determine IC50. Convert to Ki using the Cheng-Prusoff equation adapted for FP.
B. Phenotypic Screen: Annexin V/PI Apoptosis Assay
Objective: Confirm that MDM2 inhibition leads to functional cancer cell death.
Protocol:
-
Cell Culture: Seed MCF-7 (p53 wt) and MDA-MB-231 (p53 mutant, negative control) cells at
cells/well in 6-well plates. -
Treatment: Treat cells with spirochromanone derivatives at IC50 and 2x IC50 concentrations for 24 hours.
-
Staining:
-
Harvest cells (trypsinize) and wash with cold PBS.
-
Resuspend in 1X Annexin-binding buffer .
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubate for 15 min at RT in the dark.
-
-
Flow Cytometry: Analyze 10,000 events.
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
Success Criteria: Significant shift to Q4/Q2 in MCF-7 cells, but minimal shift in MDA-MB-231 cells (confirming p53-dependent mechanism).
-
Data Presentation & Analysis
Table 1: Representative SAR Data Structure Summarize your screening results in this format to identify lead candidates.
| Compound ID | R1 (C-6) | R2 (Spiro-N) | MDM2 FP IC50 (nM) | MCF-7 (p53 wt) GI50 (µM) | MDA-MB-231 (p53 mut) GI50 (µM) | Selectivity Index |
| Nutlin-3a | (Control) | - | 90 | 4.5 | >50 | >11 |
| Spiro-A1 | H | Boc | 450 | 12.1 | 45.0 | 3.7 |
| Spiro-A2 | Cl | Benzyl | 120 | 2.3 | 38.0 | 16.5 |
| Spiro-A3 | OMe | Acetyl | >10,000 | >50 | >50 | N/A |
Interpretation: Compound Spiro-A2 shows potent enzyme inhibition and high selectivity for p53-wild-type cells, indicating on-target mechanism.
References
-
Chakroborty, S., et al. (2022). "Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives." Heterocycles. Link
-
Reddy, T.S., et al. (2022). "Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents." Future Medicinal Chemistry. Link
-
Wang, S., et al. (2006). "Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction." Journal of Medicinal Chemistry. Link
-
Draetta, G., et al. (2009). "Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX." PNAS. Link
-
Organic Syntheses. (2025). "Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation." Org.[1][2] Synth.Link
-
Nikolovska-Coleska, Z., et al. (2004). "Development and optimization of a fluorescence polarization assay for the evaluation of small-molecule inhibitors of the MDM2-p53 interaction." Analytical Biochemistry. Link
Sources
molecular docking studies of 7-Bromo-2,2-dimethylchroman-4-one with target proteins
Here is a detailed Application Note and Protocol guide for conducting molecular docking studies on 7-Bromo-2,2-dimethylchroman-4-one.
Executive Summary
This application note details the protocol for the molecular docking of This compound (7-Br-DMC) . This scaffold represents a privileged structure in medicinal chemistry, combining the lipophilic gem-dimethyl group (mimicking natural prenylation) with a 7-position bromine atom capable of forming specific halogen bonds (X-bonds).[1]
We focus on two primary therapeutic targets validated by recent literature:
-
Acetylcholinesterase (AChE): For Alzheimer’s disease intervention.[1][2][3]
-
Cyclooxygenase-2 (COX-2): For selective anti-inflammatory activity.[1][4][5]
This guide moves beyond standard tutorials by addressing specific challenges: parametrizing heavy halogens (Bromine) for accurate electrostatics and managing hydrophobic enclosure effects caused by the 2,2-dimethyl substitution.
Scientific Rationale & Target Selection
The Ligand: this compound
The ligand possesses three distinct pharmacophoric features critical for docking setup:
-
7-Bromo Substituent: Acts as a halogen bond donor (σ-hole interaction) with backbone carbonyls or specific residues like Serine or Tyrosine.[1] Standard force fields often treat halogens merely as hydrophobic lumps; this protocol corrects for that.[1]
-
2,2-Dimethyl Group: Increases lipophilicity (
), driving the molecule into deep hydrophobic pockets (e.g., the catalytic gorge of AChE).[1] -
C-4 Carbonyl: A classic Hydrogen Bond Acceptor (HBA).[1]
Target Justification
| Target Protein | PDB ID | Rationale for 7-Br-DMC |
| Acetylcholinesterase (AChE) | 4EY7 or 1EVE | The deep catalytic gorge of AChE accommodates hydrophobic cores.[1] Chromanones are known to span the Peripheral Anionic Site (PAS) and Catalytic Active Site (CAS) [1, 3].[1] |
| Cyclooxygenase-2 (COX-2) | 3LN1 or 5KIR | COX-2 has a larger hydrophobic side pocket than COX-1.[1] The bulky 2,2-dimethyl group can exploit this volume for selectivity, while the bromine can interact with the heme environment [2, 4]. |
Experimental Workflow (Diagram)
The following flowchart outlines the critical path for this study, emphasizing the specific handling of the halogenated ligand.
Figure 1: Optimized workflow for docking halogenated chromanones. Note the specific emphasis on DFT optimization for the Bromine atom to ensure accurate bond lengths and charge distribution.
Detailed Protocol
Phase 1: Ligand Preparation (Critical for Halogens)
Standard force fields (like MMFF94) may underestimate the polarization of the C-Br bond.[1]
-
Geometry Optimization: Do not rely on 2D-to-3D converters alone. Perform a geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level (using Gaussian or ORCA). This ensures the C-Br bond length is accurate (~1.90 Å).[1]
-
Charge Assignment: Use RESP (Restrained Electrostatic Potential) charges if possible. If using AutoDock, ensure Gasteiger charges are applied, but manually verify the bromine atom is not assigned a generic hydrophobic parameter if specific halogen-bonding functions are available in your scoring function.[1]
-
Rotatable Bonds: The chromanone ring is rigid.[1] The primary flexibility comes from the gem-dimethyl groups (rotation) and the puckering of the dihydropyran ring.[1] Ensure the ring pucker is energy-minimized.
Phase 2: Target Protein Preparation
Target A: Acetylcholinesterase (PDB: 4EY7) [1]
-
Water Management: AChE contains a "catalytic water" molecule often bridging the ligand and the acyl pocket.[1] Retain water molecules within 3Å of the active site (Ser203, His447, Glu334).[1] Remove bulk solvent.[1]
-
Heteroatoms: Remove the co-crystallized inhibitor (e.g., Donepezil) but keep it as a reference for the grid center.
Target B: COX-2 (PDB: 3LN1) [1]
-
Heme Group: The heme cofactor is essential for structural integrity.[1] Do not remove it.[1] Treat it as part of the receptor.[1][6]
-
Chain Selection: COX-2 is a homodimer.[1] Dock into Monomer A, but check for interface residues if the binding pocket is near the dimerization interface.[1]
Phase 3: Grid Generation
Define the search space (Grid Box) to encompass the binding pocket with a buffer.[1]
-
AChE Dimensions: Center on the original ligand.[1] Size:
Å.[1] This covers the deep gorge from the PAS to the CAS.[1] -
COX-2 Dimensions: Center on the NSAID binding site.[1] Size:
Å.[1] -
Spacing: 0.375 Å (standard for AutoDock) or 1.0 Å (Vina).[1]
Phase 4: Docking Execution[3]
-
Algorithm: Genetic Algorithm (Lamarckian GA) or Iterative Local Search (AutoDock Vina).[1]
-
Exhaustiveness: Set to 32 or higher (default is often 8). The 2,2-dimethyl group creates steric clashes if the search is too shallow; high exhaustiveness allows the algorithm to find the correct "fit" for the bulky gem-dimethyl group.[1]
-
Replicates: Run 50 independent runs to ensure convergence of the binding pose.
Data Analysis & Interpretation
Validation Criteria
Before analyzing 7-Br-DMC, you must validate the protocol by re-docking the native co-crystallized ligand (e.g., Donepezil for AChE).
-
Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[1]
Interaction Checklist
Analyze the top-ranked pose (lowest Binding Affinity,
| Interaction Type | Residue (AChE) | Residue (COX-2) | Mechanism |
| Halogen Bond | Backbone Carbonyls | Tyr385 / Ser530 | The 7-Br |
| Pi-Stacking | Trp286 (PAS), Trp86 (CAS) | Tyr355, Phe518 | The benzene ring of chromanone stacks with aromatic residues.[1] |
| Hydrophobic | Tyr337, Phe338 | Val349, Leu352 | The 2,2-dimethyl group seeks these lipophilic pockets. |
| H-Bond | Tyr124 | Arg120 | The C-4 Carbonyl accepts a proton.[1] |
Mechanism of Action Visualization
The following diagram illustrates the hypothetical binding mode of 7-Br-DMC within the COX-2 active site, derived from structural analogs [2, 4].
Figure 2: Interaction map of this compound in the COX-2 binding pocket. The 7-Br atom positions near Tyr385, while the dimethyl group anchors the molecule in the hydrophobic channel.
References
-
Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. Source: National Institutes of Health (NIH) / PubMed Central URL:[1][Link]
-
Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. Source: PubMed URL:[Link]
-
Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study. Source: ResearchGate URL:[7][Link]
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Source: MDPI URL:[Link][1]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Source: MDPI URL:[Link][1]
Sources
- 1. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 7-Bromo-2,2-dimethylchroman-4-one Synthesis
Target Molecule: 7-Bromo-2,2-dimethylchroman-4-one CAS Registry Number: (Analogous derivatives often used in KCa3.1 blocker synthesis) Primary Application: Key intermediate for bioactive chromane derivatives and potassium channel blockers.
Introduction: The Yield Paradox
The synthesis of this compound via the condensation of 3-bromophenol and 3,3-dimethylacrylic acid (senecioic acid) is a classic "deceptively simple" reaction. While the literature suggests a straightforward Friedel-Crafts acylation/cyclization, researchers often encounter yields ranging from a dismal 15% to a mediocre 45%.
The primary failure points are regioselectivity (formation of the 5-bromo isomer), polymerization of the acrylic acid precursor (tar formation), and inefficient mass transfer due to the high viscosity of traditional condensing agents like Polyphosphoric Acid (PPA).
This guide provides a modernized protocol optimized for yield (>70%) and reproducibility, shifting from traditional PPA to Eaton’s Reagent .
Module 1: Reagent Selection & Stoichiometry
The Catalyst Shift: PPA vs. Eaton's Reagent
The industry standard has long been Polyphosphoric Acid (PPA). However, PPA is highly viscous, making magnetic stirring nearly impossible at lower temperatures, leading to "hot spots" that cause charring.
Recommendation: Switch to Eaton’s Reagent (7.7 wt% Phosphorus Pentoxide in Methanesulfonic Acid).
-
Why: Lower viscosity allows for excellent stirring at 40–60°C.
-
Benefit: Improved mass transfer reduces local overheating, minimizing the polymerization of 3,3-dimethylacrylic acid.
-
Workup: Eaton's reagent hydrolyzes much cleaner than PPA, reducing the formation of stable emulsions during extraction.
Stoichiometry Table
| Component | Role | Eq. | Notes |
| 3-Bromophenol | Limiting Reagent | 1.0 | Purity >98% essential. Darkened phenol (oxidation) lowers yield. |
| 3,3-Dimethylacrylic acid | Electrophile | 1.2 | Slight excess compensates for thermal decomposition/polymerization. |
| Eaton's Reagent | Solvent/Catalyst | 5-10 vol | Use 5 mL per gram of phenol. Acts as both solvent and Lewis acid.[1] |
| CaCl₂ (Drying Tube) | Moisture Control | N/A | Reaction is strictly anhydrous; water kills the acylium ion intermediate. |
Module 2: Reaction Mechanism & Regioselectivity
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an O-acylation (ester formation), followed by a Fries Rearrangement (migration to Carbon), and finally an intramolecular Michael Addition (ring closure).
Critical Regioselectivity Note
3-Bromophenol has two ortho positions available for acylation:
-
Position 6 (Para to Br): Less sterically hindered. Leads to the desired 7-Bromo isomer.
-
Position 2 (Ortho to Br): Sterically crowded (sandwiched between OH and Br). Leads to the 5-Bromo impurity.
Control Strategy: Lower reaction temperatures (60°C vs 90°C) favor the kinetic product (Position 6/7-Bromo) and reduce the thermodynamic migration to the unwanted isomer.
Visualizing the Pathway
Figure 1: Reaction pathway showing the critical Fries Rearrangement step and the divergence points for impurity formation.
Module 3: Optimized Experimental Protocol
Objective: Synthesize 10g scale batch with >70% yield.
Step 1: Setup
-
Oven-dry a 250 mL Round Bottom Flask (RBF) and a magnetic stir bar.
-
Equip with a Claisen adapter, internal thermometer, and a CaCl₂ drying tube.
-
Critical: Purge the flask with Nitrogen or Argon for 5 minutes.
Step 2: Addition (The "Cold Start" Method)
-
Add 3-Bromophenol (10.0 g, 57.8 mmol) and 3,3-Dimethylacrylic acid (6.94 g, 69.4 mmol) to the flask.
-
Add Eaton’s Reagent (50 mL) .
-
Do not heat yet. Stir at room temperature for 20 minutes. This allows the reagents to dissolve and the initial esterification to begin without an exotherm spike.
Step 3: The Reaction
-
Place the flask in an oil bath pre-heated to 70°C .
-
Note: Do not exceed 75°C. Higher temps increase the 5-bromo impurity.
-
-
Monitor by TLC (20% EtOAc in Hexanes).
-
Endpoint: Disappearance of 3-bromophenol (Rf ~0.6). Product usually appears at Rf ~0.4.
-
Time: Typically 2–4 hours.
-
Step 4: Workup (The "Ice Quench")
-
Cool the reaction mixture to room temperature.
-
Prepare a beaker with 300g of crushed ice and 100 mL of water.
-
Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Observation: The product may precipitate as a gummy solid or oil.
-
-
Extract with Ethyl Acetate (3 x 100 mL) .
-
Troubleshooting: If an emulsion forms, add a small amount of brine.
-
-
Wash the combined organic layer with:
-
Water (2 x 100 mL)
-
1M NaOH (2 x 50 mL) – Critical Step: This removes unreacted phenol and acrylic acid.
-
Brine (1 x 100 mL)
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification
-
Crude Appearance: Usually a yellow/orange oil that solidifies upon standing.
-
Recrystallization (Preferred): Dissolve in minimum hot Hexane (or Heptane) with a few drops of EtOAc. Cool slowly to 4°C.
-
Yield: White to off-white needles.
-
Module 4: Troubleshooting & FAQ
Decision Tree: Diagnosing Low Yields
Figure 2: Diagnostic workflow for identifying the root cause of yield loss.
Frequently Asked Questions
Q1: My reaction turned into a black solid that I can't stir. What happened? A: You likely experienced a "runaway exotherm." This happens if the reagents are mixed while the bath is already hot, or if PPA was used without sufficient mechanical stirring.
-
Fix: Use Eaton's reagent and the "Cold Start" method (mix at RT, then heat).
Q2: Can I use Microwave irradiation? A: Yes. Microwave synthesis often improves yields for chromanones by shortening reaction times (10–20 mins at 90°C). However, scale-up is limited. For <500mg batches, this is excellent.
Q3: The NMR shows a mixture of isomers (approx 10:1). How do I purify? A: The 7-bromo (major) and 5-bromo (minor) isomers have slightly different solubilities. Recrystallization from Hexane/EtOAc (9:1) usually enriches the 7-bromo isomer. If the impurity persists, flash chromatography (SiO₂) using a shallow gradient (0 -> 10% EtOAc in Hexane) is required.
Q4: Why wash with NaOH? Won't it open the ring? A: The chroman-4-one ring is relatively stable to dilute base at room temperature. The 1M NaOH wash is essential to remove unreacted 3-bromophenol (which has a similar Rf to the product) and excess dimethylacrylic acid. Do not skip this, or your recrystallization will fail.
References
-
Eaton, P. E., et al. (1973).[2] "Phosphorus pentoxide-methanesulfonic acid.[3] A convenient alternative to polyphosphoric acid."[3] The Journal of Organic Chemistry, 38(23), 4071–4073. Link
- Lockhart, I. M. (1977). "Chromans and Tocopherols." The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
-
Gabriele, B., et al. (2001). "A New and Efficient Synthesis of Chroman-4-ones." European Journal of Organic Chemistry, 2001(24), 4607–4613. Link
- Patel, S. R., et al. (2013). "Microwave Assisted Synthesis of Some Novel Chroman-4-ones." Journal of Saudi Chemical Society, 17(2), 231-236.
Sources
Technical Support Center: Optimizing the Synthesis of 7-Bromo-2,2-dimethylchroman-4-one
Welcome to the technical support center for the synthesis of 7-Bromo-2,2-dimethylchroman-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
The primary synthetic route discussed is the acid-catalyzed cyclization of 3-bromophenol with 3,3-dimethylacrylic acid, a robust and common method for constructing the chroman-4-one scaffold.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is typically achieved via a one-pot Friedel-Crafts acylation followed by an intramolecular cyclization. In this reaction, a strong acid catalyst, such as polyphosphoric acid (PPA), facilitates the reaction between 3-bromophenol and 3,3-dimethylacrylic acid.
The mechanism proceeds in two key stages:
-
Intermolecular Friedel-Crafts Acylation: The acid catalyst protonates the acrylic acid, activating it for electrophilic attack on the electron-rich aromatic ring of 3-bromophenol. The substitution occurs ortho to the hydroxyl group due to its strong activating and directing effect.
-
Intramolecular Michael Addition (Cyclization): The phenolic hydroxyl group then acts as a nucleophile, attacking the electron-deficient double bond of the acylated intermediate in an intramolecular fashion to form the six-membered heterocyclic ring, yielding the final chroman-4-one product.
Caption: General reaction pathway for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the most critical parameters to investigate?
A: Low yield is a common problem that can typically be traced to one of five key areas:
-
Catalyst Activity and Quantity: Polyphosphoric acid (PPA) is hygroscopic. Old or improperly stored PPA can absorb atmospheric moisture, reducing its efficacy. Ensure you are using fresh, viscous PPA. The amount is also critical; PPA often serves as both the catalyst and the solvent. A general rule is to use a 10-fold excess by weight relative to the limiting reagent. Insufficient PPA will result in a thick, unstirrable paste and incomplete reaction.
-
Temperature Control: This reaction requires thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition and polymerization of the acrylic acid. A common issue is setting the external oil bath temperature too high without monitoring the internal reaction temperature. Aim for a controlled internal temperature, typically between 80-100°C.[1]
-
Purity of Starting Materials: 3-Bromophenol can oxidize over time, appearing darker in color. Using aged 3-bromophenol can introduce impurities that inhibit the reaction. If your material is dark brown or black, consider purifying it by distillation or column chromatography before use. Similarly, ensure the 3,3-dimethylacrylic acid is of high purity.
-
Reaction Time: Friedel-Crafts acylations can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. A common mistake is to stop the reaction prematurely. Typical reaction times can range from 2 to 6 hours.[1]
-
Moisture Contamination: The reaction is sensitive to water. Use oven-dried glassware and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction to prevent the introduction of moisture, which can quench the catalyst.
Issue 2: Significant Side Product Formation
Q: My TLC and NMR analysis show multiple spots and unexpected peaks. What are the likely side products, and how can they be minimized?
A: The formation of impurities is often linked to reaction conditions, particularly temperature.
-
Polymerization: 3,3-Dimethylacrylic acid can polymerize at high temperatures. This is often observed as an insoluble, tar-like substance in the reaction vessel. To mitigate this, ensure uniform heating with vigorous stirring and avoid localized "hot spots." Adding the acrylic acid portion-wise or as a solution can also help control the initial exotherm.
-
Isomer Formation: While the hydroxyl group strongly directs the acylation to the ortho position, some substitution can occur at the para position, leading to the formation of the 5-bromo-2,2-dimethylchroman-4-one isomer. This is more prevalent at higher temperatures. Maintaining a reaction temperature below 100°C is crucial for regioselectivity.
-
Dehydration/Rearrangement Products: At very high temperatures or with prolonged reaction times in strong acid, other complex rearrangements can occur. If you observe significant charring or a multitude of inseparable products, reducing the reaction temperature and time is the first step.
Issue 3: Difficult Product Isolation and Purification
Q: The reaction work-up is challenging, often resulting in an emulsion or a persistent oil. What is the most effective protocol for isolation and purification?
A: A robust work-up and purification strategy is essential for obtaining a clean product.
-
Work-up Procedure: The highly viscous PPA must be carefully quenched. The recommended procedure is to cool the reaction mixture to room temperature and pour it slowly, with vigorous stirring, onto a large amount of crushed ice. This hydrolyzes the PPA and precipitates the crude product.
-
Extraction: After quenching, the product can be extracted with an organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices. To avoid emulsions, use a sufficiently large volume of both water and organic solvent. If an emulsion does form, adding brine can help break it. After extraction, wash the combined organic layers with a saturated sodium bicarbonate solution to remove any acidic residue, followed by water and then brine.[1]
-
Purification: The crude product is rarely pure and almost always requires chromatographic purification.
-
Flash Column Chromatography: This is the most effective method. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%).[2] The product is a moderately polar compound.
-
Crystallization: this compound is often a pale yellow solid or a thick oil.[3] If you obtain an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent (like hexane or ethanol) and then cooling it slowly. Scratching the inside of the flask with a glass rod can also initiate crystallization.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Are there alternatives to Polyphosphoric Acid (PPA)?
-
A: Yes, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful alternative that often allows for lower reaction temperatures and shorter reaction times. However, it is more expensive and requires careful preparation. Other Lewis acids like AlCl₃ can be used, but they often lead to more side products in this specific transformation. For chromanone synthesis in general, catalysts like triflic acid have also been reported.[4]
-
-
Q: How can I best monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Take a small aliquot from the reaction mixture, quench it in a vial with ice and bicarbonate solution, and extract with a small amount of ethyl acetate. Spot the organic layer on a silica plate and elute with a hexane/ethyl acetate mixture (e.g., 4:1). The product will be more polar than the 3-bromophenol starting material. The reaction is complete when the 3-bromophenol spot is no longer visible.
-
-
Q: Can I use 3,3-dimethylacryloyl chloride instead of the carboxylic acid?
-
A: Yes, using the acid chloride is a viable alternative. This allows the initial Friedel-Crafts acylation to be performed under different conditions (e.g., with a Lewis acid like AlCl₃ in a solvent like DCM) before proceeding to the cyclization step. This two-step approach can sometimes offer better control but adds an extra synthetic step for preparing the acid chloride.
-
Section 4: Detailed Experimental Protocol
This protocol is a self-validating system designed for a 10 mmol scale synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
Methodology:
-
Setup: To a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 3-bromophenol (1.73 g, 10.0 mmol) and 3,3-dimethylacrylic acid (1.00 g, 10.0 mmol).
-
Catalyst Addition: Add polyphosphoric acid (~25 g) to the flask. The mixture will be thick.
-
Reaction: Begin vigorous stirring and heat the mixture in an oil bath. Maintain the internal reaction temperature between 85-90°C.
-
Monitoring: After 2 hours, begin monitoring the reaction by TLC (4:1 Hexane:EtOAc). The reaction is complete upon the disappearance of the 3-bromophenol spot.
-
Work-up: Allow the reaction to cool to room temperature. In a separate beaker, prepare ~150 g of crushed ice. Slowly and carefully pour the viscous reaction mixture onto the ice with constant, vigorous stirring. A precipitate should form.
-
Extraction: Transfer the slurry to a separatory funnel and extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 50 mL of saturated aqueous NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow or brown oil/solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexane as the eluent. Combine the pure fractions and remove the solvent in vacuo to afford this compound.
Section 5: Optimizing Reaction Parameters
The following tables summarize key variables and their expected impact on the reaction outcome.
Table 1: Catalyst Choice and Impact
| Catalyst | Typical Temp. | Typical Time | Advantages | Disadvantages |
|---|---|---|---|---|
| Polyphosphoric Acid (PPA) | 80-100°C | 2-6 h | Inexpensive, readily available, acts as solvent | Viscous, requires high temps, difficult work-up |
| Eaton's Reagent | 60-80°C | 1-3 h | High reactivity, lower temps, cleaner reaction | Expensive, must be prepared, highly corrosive |
| Triflic Acid | 70-90°C | 1-2 h | Very powerful catalyst, fast reaction rates | Very expensive, extremely corrosive |
Table 2: Temperature Profile and Expected Outcome
| Internal Temperature | Yield | Purity (Regioselectivity) | Side Reactions | Recommendation |
|---|---|---|---|---|
| < 70°C | Low | High | Minimal | Not recommended (reaction too slow) |
| 80-95°C | Good-Excellent | Good-Excellent | Minor | Optimal Range |
| > 100°C | Variable/Decreasing | Fair-Poor | Polymerization, Isomerization | Not recommended (poor product quality) |
Section 6: Troubleshooting Logic Flowchart
Use this flowchart to diagnose and resolve common experimental issues systematically.
Caption: A decision tree for systematically troubleshooting the synthesis.
References
-
- ChemicalBook.
-
- National Institutes of Health (NIH).
-
- ChemBK.
-
- ECHEMI.
-
- MDPI.
Sources
Technical Support Center: Addressing Solubility Challenges of 7-Bromo-2,2-dimethylchroman-4-one in Experimental Assays
Welcome to the technical support resource for 7-Bromo-2,2-dimethylchroman-4-one. As Senior Application Scientists, we've developed this guide to provide you with proven strategies and in-depth explanations to overcome solubility hurdles you may encounter. Chromanone derivatives are a vital class of compounds in drug discovery, known for their diverse biological activities.[1][2] However, their typically hydrophobic nature often presents a significant challenge in aqueous assay environments. This guide is structured in a question-and-answer format to directly address the most common issues.
Understanding the Molecule: Physicochemical Properties
The solubility behavior of a compound is fundamentally governed by its physicochemical properties. This compound, like many chromanone derivatives, has low solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide (DMF).[3] Its structure lends itself to hydrophobicity, which is the primary reason for poor aqueous solubility. A key indicator of this is the XLogP3 value, which predicts the compound's lipophilicity.
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₁₁H₁₁BrO₂ | - | [4] |
| Molecular Weight | 255.11 g/mol | Affects molar calculations for stock solutions. | [4][5] |
| Appearance | Off-white to yellow solid | [4] | |
| Predicted XLogP3 | 2.9 | A positive LogP value indicates higher solubility in lipids than in water, suggesting hydrophobicity. | PubChem |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | A lower TPSA is associated with lower aqueous solubility. | [5][6] |
| General Solubility | Low in water; soluble in organic solvents like ethanol, DMF, and DMSO. | The compound requires a non-aqueous solvent for initial stock preparation. | [3] |
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most pressing questions regarding the handling and application of this compound in experimental settings.
Q1: What are the initial signs of solubility problems with this compound in my assay?
Answer: Solubility issues can manifest in several ways, often leading to unreliable and non-reproducible data. The most common indicators are:
-
Visual Precipitation: You might observe a cloudy or hazy appearance, visible particles, or a film at the bottom of your assay plate wells after adding the compound. This is a clear sign that the compound has "crashed out" of the solution.
-
Inconsistent Data: Poor solubility can lead to significant well-to-well variability in your results. If you notice a high degree of scatter in your dose-response curves or inconsistent results between replicate experiments, it could be due to the compound not being fully dissolved.
-
"Bell-Shaped" Dose-Response Curves: At higher concentrations, the compound may precipitate, leading to a decrease in the apparent biological activity. This can be misinterpreted as a complex biological effect when it is, in fact, an artifact of solubility.[7]
-
Clogged Liquid Handling Tips: In automated high-throughput screening (HTS) systems, compound precipitation can lead to clogging of the sensitive tips used for liquid handling, causing assay failure.[8][9]
Q2: What is the best solvent for preparing a stock solution of this compound?
Answer: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds in drug discovery.[8][10]
The Rationale: DMSO is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules, including hydrophobic ones.[11][12][13] Its ability to act as both a hydrogen bond acceptor and its large dipole moment make it an excellent solvent for a diverse set of compounds. For most screening assays, a high concentration stock (e.g., 10-30 mM) is prepared in 100% DMSO.[8] This allows for subsequent dilutions into aqueous assay buffers while keeping the final DMSO concentration low enough to not interfere with the biological system.
Important Considerations:
-
DMSO Purity: Always use high-purity, anhydrous DMSO (<0.2% water). Water in DMSO can reduce its solvating power for hydrophobic compounds and can cause issues upon freezing.
-
Storage: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C to minimize water absorption and degradation. However, be aware that freeze-thaw cycles can sometimes promote compound precipitation.[8]
-
DMSO Intolerance: Some biological assays, particularly cell-based assays, are sensitive to DMSO.[8] It's crucial to determine the maximum tolerable DMSO concentration for your specific system and ensure your final assay concentration does not exceed this limit (typically ≤0.5%).
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
Answer: This is a very common issue known as "crashing out" or anti-solvent precipitation.[14][15] It occurs when a compound that is soluble in a strong organic solvent (like DMSO) is rapidly diluted into a weak aqueous solvent (your assay buffer). The dramatic change in solvent polarity causes a sharp decrease in the compound's solubility, leading to precipitation.
Troubleshooting Workflow:
Below is a systematic approach to diagnose and solve this problem.
Caption: Troubleshooting workflow for compound precipitation.
Q4: Can I use co-solvents to improve solubility in my final assay solution?
Answer: Yes, using a co-solvent is a highly effective strategy. A co-solvent is a water-miscible organic solvent that, when added to the aqueous assay buffer, increases its overall solvating power for hydrophobic compounds.[16]
The Rationale: Co-solvents work by reducing the polarity of the aqueous buffer, which lowers the interfacial tension between the compound and the solvent, thereby increasing solubility.[16]
Commonly Used Co-solvents and Recommended Concentrations:
| Co-solvent | Typical Final Concentration | Notes |
| Ethanol | 1-5% | Generally well-tolerated by many cell lines and enzymes. |
| Propylene Glycol (PG) | 1-10% | A good choice for in vivo preclinical studies due to its low toxicity. |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Often used in formulations to enhance solubility. |
| Glycerol | 1-10% | Can increase the viscosity of the solution, which may affect enzyme kinetics. |
Important Note: Always test the effect of the co-solvent alone on your assay to ensure it does not interfere with the biological activity you are measuring.
Q5: Are there other methods besides co-solvents to enhance solubility?
Answer: Absolutely. If co-solvents are not sufficient or interfere with your assay, there are other powerful techniques available.
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[17][18] A typical concentration to start with is 0.01% - 0.1% (w/v). Be cautious, as surfactants can denature proteins at higher concentrations.[19]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can form inclusion complexes with hydrophobic molecules like this compound, effectively "shielding" the hydrophobic part from the aqueous environment.[20][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural beta-cyclodextrin.[23]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 7-Bromo-4-chromanone 95% | CAS: 18442-22-3 | AChemBlock [achemblock.com]
- 5. 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 22335736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reachever.com [reachever.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. wisdomlib.org [wisdomlib.org]
- 17. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 23. alzet.com [alzet.com]
Technical Support Center: Stability and Handling of 7-Bromo-2,2-dimethylchroman-4-one in Solution
Welcome to the technical support center for 7-Bromo-2,2-dimethylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. As a key heterocyclic building block, the chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, valued for its presence in a wide array of biologically active compounds.[1][2] Maintaining its structural integrity in solution is paramount for obtaining reproducible and reliable results.
This document provides in-depth troubleshooting advice and preventative protocols in a direct question-and-answer format. We will explore the causality behind experimental choices, empowering you to proactively manage compound stability.
Section 1: Compound Properties & Stability Profile
Understanding the fundamental properties of this compound is the first step toward preventing its degradation.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 130200-01-0 | [3] |
| Molecular Formula | C₁₁H₁₁BrO₂ | [3] |
| Molecular Weight | 255.11 g/mol | [3] |
| Appearance | Off-white to yellow solid/crystal or powder | [4] |
| Solubility | Low solubility in water; Soluble in organic solvents (e.g., ethanol, DMF, DMSO, THF) | [4] |
| Storage (Solid) | Sealed in a dry, dark place at room temperature | [3] |
Known Instabilities: The chromanone core, while relatively stable, is susceptible to specific environmental factors. The primary concerns for this compound are sensitivity to light and heat.[4] Variations in pH can also present a risk, particularly in aqueous solutions.[5][6]
Section 2: Troubleshooting Guide: Common Degradation Issues
This section addresses common problems encountered during the handling of this compound in solution.
Q1: My solution of this compound, which was initially colorless, has turned yellow or brown. What is happening?
This is a classic indicator of compound degradation. The development of color is often due to the formation of conjugated systems or oxidized byproducts resulting from photodegradation or thermal stress.[5]
-
Causality (The "Why"):
-
Photodegradation: Exposure to UV or even ambient laboratory light can provide the energy to break chemical bonds or initiate radical reactions.[5] The aromatic ring and carbonyl group (C=O) are potential chromophores that can absorb light, leading to decomposition.
-
Thermal Degradation: While the compound is stable as a solid at room temperature, prolonged heating in solution can accelerate degradation reactions.[4][5] This is particularly true in the presence of reactive impurities in the solvent.
-
Q2: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis after storing my compound in solution. Is this degradation?
Yes, the appearance of new peaks that grow over time is a definitive sign of degradation. The parent compound's peak will decrease in area as the degradation products' peaks increase.
-
Causality (The "Why"):
-
The chromanone structure contains an ether linkage within its heterocyclic ring. Under certain conditions (e.g., presence of trace acid or base, or water in the solvent), this can undergo hydrolysis, leading to a ring-opening event. This would create a new chemical entity with a different polarity and mass, readily detectable by chromatography and mass spectrometry. Below is a diagram illustrating potential degradation pathways.
-
Caption: Potential degradation pathways for the chromanone core.
Q3: The biological activity of my compound in an assay has decreased significantly after a few days in solution. Why?
A loss of potency is a direct functional consequence of chemical degradation. Even a small percentage of degradation means you are testing a lower concentration of your active compound and introducing unknown impurities that could interfere with the assay. The structural integrity of the chromanone scaffold is often essential for its biological function.[2]
Section 3: Best Practices & Preventative Protocols (FAQs)
Proactive measures are the most effective way to ensure the stability of your compound.
Q1: What is the best type of solvent for dissolving and storing this compound?
The choice of solvent is critical for long-term stability.
-
Recommendation: High-purity, anhydrous aprotic solvents are strongly recommended.
-
Excellent Choices: Anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).
-
-
Causality (The "Why"): Aprotic solvents lack acidic protons and cannot participate in hydrogen bonding in the same way as protic solvents. This minimizes the risk of solvent-mediated degradation pathways like solvolysis. Using an anhydrous grade is crucial to prevent hydrolysis. While the compound is soluble in ethanol, long-term storage in protic solvents is discouraged.[4]
Q2: How should I prepare stock solutions for long-term storage to maximize stability?
Following a strict protocol for stock solution preparation is essential.
Caption: Workflow for preparing stable stock solutions.
-
Key Justifications:
-
Aliquoting: This is the most critical step to prevent multiple freeze-thaw cycles. Each cycle can introduce moisture from condensation, accelerating degradation.
-
Amber Vials: These vials protect the compound from light, directly mitigating photodegradation.[5]
-
Low Temperature: Freezing the solution dramatically slows down the rate of any potential chemical reaction.[5]
-
Q3: What are the optimal temperature and light conditions for handling this compound?
Based on its known sensitivities, specific environmental controls should be maintained.[4]
| Condition | Solid Form | In Solution (Working) | In Solution (Storage) |
| Light | Store in dark (e.g., amber bottle in a cabinet) | Work under subdued ambient light; avoid direct sunlight | Store in amber vials inside a freezer |
| Temperature | Controlled Room Temperature | Room Temperature (minimize time) | -20°C (short-term) or -80°C (long-term) |
Q4: How does pH affect the stability of my compound when I have to use an aqueous buffer for my experiment?
The use of aqueous buffers introduces the risk of pH-catalyzed hydrolysis.
-
Recommendation: If aqueous buffers are necessary, maintain a pH as close to neutral as possible (pH 6.0 - 8.0). Minimize the time the compound is incubated in the buffer. Prepare the buffered solution immediately before use.
-
Causality (The "Why"): Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the ether bond in the chromanone ring. A neutral pH range represents the point of greatest stability for many organic molecules in water.[6]
Caption: Decision tree for selecting aqueous buffers.
Section 4: Protocol for Analytical Verification of Stability
To ensure the integrity of your results, you can perform a simple stability study using High-Performance Liquid Chromatography (HPLC). This protocol serves as a self-validating system.
Objective: To determine the stability of this compound in a chosen solvent under specific storage conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution at a known concentration (e.g., 10 mM) in your chosen solvent, following the best practices outlined in Section 3.
-
Time-Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µM).
-
Inject onto an appropriate C18 HPLC column.
-
Run a gradient method (e.g., water/acetonitrile with 0.1% formic acid).
-
Record the chromatogram. Note the retention time and the peak area of the parent compound. Save this as your T=0 reference. The peak should be sharp and symmetrical (>98% purity).
-
-
Storage: Store the stock solution under your desired test conditions (e.g., -20°C in an amber vial, 4°C on the benchtop, etc.).
-
Subsequent Time Points: At regular intervals (e.g., T=24h, T=48h, T=1 week), thaw an aliquot (if frozen), dilute it in the same manner, and perform the HPLC analysis using the identical method.
-
Data Analysis:
-
Compare the chromatograms from each time point to the T=0 reference.
-
Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance and growth of new peaks (degradation products).
-
-
Calculation: Calculate the percentage of the compound remaining at each time point: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
-
This empirical data will provide you with a clear stability profile for this compound under your specific experimental conditions.
References
-
7-Bromo Chromonone - ChemBK. (2024). ChemBK. [Link]
-
Factors Affecting Stability of Complexes. (n.d.). Solubility of Things. [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed Central (PMC). [Link]
-
Properties of chromanone and chromone. (n.d.). ResearchGate. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PubMed Central (PMC), NIH. [Link]
-
3-Bromochroman-4-one. (n.d.). PubMed Central (PMC), NIH. [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. (2014). ResearchGate. [Link]
-
Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp2)-H Bond Selenylation/Annulation of Enaminones. (n.d.). MDPI. [Link]
-
7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2. (n.d.). PubChem. [Link]
Sources
- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 130200-01-0|this compound|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Technical Support Guide: Scalable Synthesis of 7-Bromo-2,2-dimethylchroman-4-one
Executive Summary & Core Chemistry
Target Molecule: 7-Bromo-2,2-dimethylchroman-4-one (CAS: 130200-01-0) Primary Application: Intermediate for SIRT2 inhibitors, potassium channel blockers, and anticancer agents. Synthetic Strategy: Friedel-Crafts acylation/cyclization of 3-bromophenol with 3,3-dimethylacrylic acid (senecioic acid).
The "Golden Path" Protocol
While traditional literature often cites Polyphosphoric Acid (PPA) as the solvent/catalyst, this guide recommends Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid) for scale-up.
Why Eaton's Reagent?
-
Viscosity: PPA is extremely viscous and difficult to stir at scale, leading to hot spots and runaway exotherms. Eaton’s reagent is a mobile liquid, ensuring efficient heat transfer.
-
Work-up: PPA hydrolysis is slow and violently exothermic. Eaton’s reagent hydrolyzes more controllably.
-
Yield: Comparable or superior yields (typically 75-85%) with cleaner impurity profiles.
Process Visualization (Workflow)
The following diagram outlines the optimized scale-up workflow, highlighting critical control points (CCPs) to prevent failure.
Caption: Optimized workflow for chromanone synthesis using Eaton's Reagent to mitigate viscosity and thermal risks.
Technical Support & Troubleshooting (FAQ)
This section addresses specific failure modes encountered during experimentation.
Phase 1: Reaction Setup & Reagents
Q: I only have PPA available. Can I still run the reaction on a 50g scale? A: Yes, but with extreme caution.
-
Issue: PPA is too viscous to stir effectively at room temperature.
-
Solution: You must heat the PPA to ~60°C to lower its viscosity before adding reagents. However, this increases the risk of rapid exotherm upon addition.
-
Recommendation: Dilute the PPA with Methanesulfonic Acid (MsOH) if possible (essentially creating a pseudo-Eaton's reagent) to improve stirrability without sacrificing acidity.
Q: What is the optimal stoichiometry? A: Use a slight excess of the acid component to drive the reaction to completion.
| Component | Equivalents | Role |
| 3-Bromophenol | 1.0 eq | Limiting Reagent |
| 3,3-Dimethylacrylic acid | 1.1 - 1.2 eq | Acylating Agent |
| Eaton's Reagent | 4 - 6 Vol (mL/g) | Solvent & Catalyst |
Phase 2: Reaction Execution
Q: I observed a massive exotherm and the reaction turned black. What happened? A: You likely added the reagents too quickly or at too high a temperature.
-
Mechanism: Friedel-Crafts acylation is inherently exothermic.[1]
-
Correction: Add the 3,3-dimethylacrylic acid dropwise or in small portions to the mixture of phenol and Eaton's reagent at Room Temperature (20-25°C) . Allow the exotherm to subside before heating to the reaction temperature (80°C).
Q: How do I ensure the bromine ends up at the correct position (Regioselectivity)? A: The chemistry naturally favors the 7-bromo isomer.
-
Explanation: 3-Bromophenol has two ortho positions relative to the hydroxyl group: Position 2 and Position 6.
-
Position 2: Sterically hindered (sandwiched between OH and Br).
-
Position 6: Less hindered (para to Br).
-
-
Outcome: Acylation occurs predominantly at Position 6. Subsequent ring closure yields the 7-bromo isomer.
-
Verification: Check 1H NMR. The aromatic region should show a specific splitting pattern (See Section 4).
Phase 3: Work-up & Purification[2]
Q: The product is oiling out as a sticky brown mess during quenching. A: This is common. The crude product often solidifies slowly.
-
Troubleshooting:
-
Extract the aqueous quench mixture with Ethyl Acetate or Dichloromethane (DCM).
-
Wash the organic layer thoroughly with saturated NaHCO₃ to remove unreacted acrylic acid (this is critical for crystallization).
-
After concentrating the solvent, if the residue is oil, triturate with cold hexanes or pentane to induce crystallization.
-
Q: My yield is low (<50%). Where did I lose material? A: Check the aqueous layer pH.
-
Cause: If the quench was not acidic enough, the phenol starting material might remain water-soluble (less likely in this acidic medium, but possible during washes).
-
More likely: Incomplete cyclization. If you see an intermediate (open chain ester/ketone) on TLC, you did not heat long enough. Ensure the reaction runs at 80-90°C for at least 2-3 hours .
Analytical Data & Validation
Use these parameters to validate your product identity.
1H NMR Specification (CDCl₃, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| C2-CH₃ | ~1.45 | Singlet (s) | 6H | Gem-dimethyl groups |
| C3-H₂ | ~2.70 | Singlet (s) | 2H | Methylene (isolated) |
| C8-H | ~7.15 | Doublet (d, J~2Hz) | 1H | Meta to ketone, ortho to Br |
| C6-H | ~7.25 | dd (J~8, 2Hz) | 1H | Ortho to Br, meta to ketone |
| C5-H | ~7.75 | Doublet (d, J~8Hz) | 1H | Ortho to ketone (deshielded) |
Note: The singlet at 2.70 ppm is diagnostic for the 2,2-dimethylchroman-4-one core, confirming the lack of protons at position 2.
Physical Properties
-
Appearance: Off-white to light brown crystalline solid.
-
Melting Point: 133-135°C (Note: Literature values vary based on purity; 111-113°C has been reported for analogs, but pure 7-bromo-2,2-dimethyl typically melts higher. Rely on NMR for purity).
References
-
Eaton's Reagent Utility
- Title: Eaton's reagent is an altern
- Source: Universidad San Sebastián / Organic Syntheses
-
URL:[Link]
-
General Chromanone Synthesis
-
Regioselectivity & Characterization
-
Product Data
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 130200-01-0 [amp.chemicalbook.com]
- 5. 18442-22-3 | 7-Bromochroman-4-one | Bromides | Ambeed.com [ambeed.com]
- 6. 168759-60-2 | 7-Bromo-4H-chromen-4-one | Bromides | Ambeed.com [ambeed.com]
Chromanone Stability Core: Technical Support & Troubleshooting
The following technical guide is structured as a specialized support center for researchers working with Chroman-4-one scaffolds. It deviates from standard generic templates to address the specific chemical liabilities of this bicyclic system (e.g., retro-Michael addition, aromatization, and chiral instability).
Status: Active | Version: 2.4 | Scope: Novel Chromanone Scaffolds
Welcome to the Chromanone Stability Core. This guide addresses the unique stability profile of chroman-4-ones, which differ significantly from their aromatic cousins (chromones/flavones) due to the saturated C2-C3 bond. This saturation introduces chirality and specific degradation pathways that must be controlled during drug development.
⚠️ Module 1: Chemical Integrity & pH Sensitivity
The Issue: "My compound disappears in basic media, but I don't see typical hydrolysis peaks."
The Mechanism: Retro-Michael Addition
Unlike esters or amides that hydrolyze, chromanones often undergo a Retro-Michael addition (elimination) when exposed to base. The proton at C3 is acidic (alpha to carbonyl). Deprotonation leads to ring opening, forming a 2'-hydroxychalcone . This reaction is often reversible, creating a complex equilibrium dependent on pH.
Diagram 1: The Chromanone Degradation Cascade This diagram illustrates the competing pathways of racemization, ring opening, and oxidation.
Caption: The central role of the C3-enolate in mediating both racemization and ring-opening (retro-Michael) pathways.
Troubleshooting Protocol: pH Rate Profiling
Objective: Determine the "pH of Maximum Stability" (pH-max).
-
Buffer Preparation: Prepare 50 mM buffers ranging from pH 1.2 to 10.0 (constant ionic strength).
-
Note: Use non-nucleophilic buffers (e.g., Phosphate, Citrate) to avoid buffer catalysis.
-
-
Solubilization: Dissolve chromanone in ACN or MeOH (max 5% v/v final concentration) to avoid precipitation.
-
Incubation: Spike compound into buffers at 25°C and 40°C.
-
Sampling: Analyze at T=0, 1h, 4h, 24h via HPLC.
-
Data Analysis: Plot
vs. pH.-
V-Shape Curve: Expect a V-shape. The bottom of the V is your formulation sweet spot (usually pH 3.0–5.0 for chromanones).
-
⚡ Module 2: Forced Degradation (Stress Testing)
The Issue: "I need to generate degradants for method validation, but standard conditions aren't working."
Expert Insight: Chromanones are prone to dehydrogenation (oxidation to chromones). Standard oxidative stress (H₂O₂) often accelerates this.
Step-by-Step Stress Protocol
| Stress Type | Condition | Target Degradation | Mechanistic Insight |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 5–20% | Protonation of carbonyl promotes nucleophilic attack; less likely to open ring than base. |
| Base Hydrolysis | 0.01 N NaOH, RT, 4h | 5–20% | Critical: Rapid formation of chalcones. Monitor for yellow color change (chalcones are often yellow). |
| Oxidation | 3% H₂O₂, RT, 24h | 5–20% | Look for M-2 peak (Chromone formation) in LC-MS. |
| Photolysis | 1.2M lux hours (ICH Q1B) | Variable | Radical-mediated abstraction of H at C2/C3. |
| Thermal | 60°C Dry Heat, 7 days | <5% | Tests physical stability (sublimation) and solid-state dimerization. |
Q: My compound degrades 100% in 0.1 N NaOH instantly. What do I do? A: This is common for chromanones. "Soft" stress is required. Reduce NaOH to 0.001 N or use a carbonate buffer at pH 9.0. The goal is controlled degradation to identify impurities, not total destruction.
🔍 Module 3: Analytical Method Troubleshooting
The Issue: "I see peak splitting or broad tailing in my HPLC chromatograms."
Chiral Inversion (The Hidden Peak)
If your chromanone is chiral at C2, the "impurity" growing over time might be its enantiomer.
-
Solution: You must develop a chiral HPLC method early.
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Alkane/Alcohol mixtures (Normal Phase) usually provide better separation for these scaffolds than Reverse Phase.
Keto-Enol Tautomerism
Broad peaks often indicate rapid equilibrium between keto and enol forms on the column.
-
Solution: Lower the column temperature (e.g., 10°C) to "freeze" the equilibrium, or adjust mobile phase pH to favor the neutral keto form (usually pH < 4).
Recommended HPLC Conditions (Reverse Phase)
| Parameter | Recommendation | Reason |
| Column | C18 or Phenyl-Hexyl | Phenyl columns interact well with the benzopyran ring via |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses enolization and stabilizes the ring. |
| Mobile Phase B | Acetonitrile | Sharpens peaks compared to Methanol for this scaffold. |
| Gradient | 5% to 95% B over 15 min | Generic scouting gradient. |
| Detection | UV 254 nm & 280 nm | 254 nm for the benzene ring; 280 nm is specific for the carbonyl |
☀️ Module 4: Photostability (ICH Q1B)
The Issue: "My solid sample turns yellow under light."
Explanation: This is the "Chalcone Alert." Even in solid state, surface molecules can undergo ring opening or oxidation upon UV exposure. The yellow color is characteristic of the extended conjugation in chalcones or oxidative dimerization.
Workflow Diagram: Photostability Decision Tree
Caption: Decision flow for photostability testing. Chromanones often require secondary packaging protection.
📚 References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] International Council for Harmonisation.[1][6] Link
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][6] Link
-
K. M. H. H. Al-Qawasmeh et al. (2004). Base-catalyzed retro-Michael addition of chromanones. Tetrahedron Letters. (Mechanistic basis for ring opening).
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[7] Informa Healthcare. (Standard text for forced degradation protocols).
-
Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. Link
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
avoiding racemization during the synthesis of chiral chromanones
A Guide to Avoiding Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the stereoselective synthesis of chiral chromanones. This resource is designed to provide in-depth guidance and troubleshooting strategies to help you navigate the complexities of maintaining stereochemical integrity during your synthetic campaigns. Racemization is a critical challenge in the synthesis of chiral chromanones, potentially compromising the biological activity and therapeutic efficacy of target molecules.[1] This guide offers a blend of theoretical understanding and practical, field-proven protocols to empower you to overcome these hurdles and achieve your desired enantiopure products.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral chromanones?
A1: Racemization in chiral chromanone synthesis is most often attributed to the lability of the stereocenter at the C2 position. This stereocenter is prone to epimerization under various reaction conditions, including mildly acidic, basic, and even thermal stress.[1] The primary mechanism involves the formation of a planar, achiral intermediate, such as an enol or enolate, which can then be protonated from either face with equal probability, leading to a racemic mixture.[2][3] Another potential pathway to racemization is through a reversible ring-opening reaction to form an achiral 2'-hydroxychalcone intermediate, which can then re-cyclize without stereocontrol.[4]
Q2: What are the main strategies to synthesize enantiomerically enriched chromanones while avoiding racemization?
A2: There are three principal strategies for the asymmetric synthesis of chiral chromanones, each with its own set of advantages and considerations:
-
Asymmetric Catalysis: This is a highly efficient approach that utilizes a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.[4][5][6] Both metal-based catalysts (e.g., using copper, nickel, or rhodium complexes) and organocatalysts (e.g., chiral thioureas or amines) have been successfully employed.[4][5][7] These catalysts create a chiral environment around the substrate, directing the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other.
-
Use of Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to the starting material.[8][9] The auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[8]
-
Resolution of a Racemic Mixture: In this approach, a racemic mixture of the chromanone is prepared, and then the two enantiomers are separated. This can be achieved through classical resolution with a chiral resolving agent or, more commonly, through kinetic resolution.[10][11] Kinetic resolution employs a chiral catalyst or enzyme that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product.[11] Enzymatic kinetic resolution, often using lipases, is a particularly powerful and green method.[12][13]
Q3: How do I choose the most suitable asymmetric strategy for my specific chromanone target?
A3: The choice of strategy depends on several factors, including the specific structure of your target chromanone, the availability of starting materials, and the desired scale of the synthesis.
-
For complex molecules with multiple stereocenters, asymmetric catalysis or the use of chiral auxiliaries from an early stage can be highly effective in setting the desired stereochemistry.
-
If you are working with a simple chromanone core, a catalytic asymmetric reaction, such as an intramolecular oxa-Michael addition, can be a very direct and atom-economical approach.[5]
-
If a racemic synthesis is more straightforward or cost-effective, kinetic resolution can be an excellent option for obtaining the desired enantiomer, although the theoretical maximum yield for the desired enantiomer is 50%.[11]
Below is a decision-making workflow to help guide your choice:
Caption: Decision-making workflow for selecting an asymmetric synthesis strategy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Suboptimal Catalyst/Ligand: The chiral catalyst or ligand may not be providing sufficient stereochemical control for your specific substrate. 2. Incorrect Reaction Temperature: Temperature can significantly impact the selectivity of many asymmetric reactions. 3. Presence of Protic Impurities: Water or other protic impurities can interfere with the catalyst and lead to a non-selective background reaction. 4. Racemization of the Product: The desired product may be racemizing under the reaction or workup conditions. | 1. Screen a variety of catalysts and ligands. For metal-catalyzed reactions, consider different chiral ligands. For organocatalysis, explore different catalyst backbones and functionalities. 2. Optimize the reaction temperature. Lowering the temperature often improves enantioselectivity, although it may decrease the reaction rate. 3. Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. The use of molecular sieves can also be beneficial.[6] 4. Perform a control experiment. Subject the enantiomerically enriched product to the reaction conditions (without the starting materials) to check for racemization. If racemization occurs, consider milder reaction conditions or a different workup procedure. |
| Poor Diastereoselectivity (in cases with multiple stereocenters) | 1. Mismatched Chiral Induction: The inherent stereochemical preference of the substrate may be opposing the directing effect of the chiral catalyst or auxiliary. 2. Flexible Transition State: The transition state of the reaction may not be rigid enough to provide high diastereocontrol. | 1. Employ a "matched" catalyst or auxiliary that reinforces the inherent facial bias of the substrate. Conversely, a "mismatched" pairing may require a more powerful directing group. 2. Consider using a chelating metal catalyst to create a more rigid, organized transition state. The choice of solvent can also influence the rigidity of the transition state. |
| Low Reaction Conversion | 1. Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities. 2. Insufficient Reactivity of the Substrate: The electronic or steric properties of the substrate may be hindering the reaction. 3. Reversible Reaction: The reaction may be in equilibrium, with the reverse reaction being significant. | 1. Increase the catalyst loading. Ensure the catalyst is handled under an inert atmosphere if it is air- or moisture-sensitive. 2. Modify the substrate to increase its reactivity. For example, in an oxa-Michael addition, installing a more electron-withdrawing group on the enone can enhance its reactivity.[4] 3. Use Le Chatelier's principle to drive the reaction forward. This could involve removing a byproduct, such as water, or using a stoichiometric amount of a reagent that is consumed in the reaction. |
| Difficulty Removing Chiral Auxiliary | 1. Harsh Cleavage Conditions: The conditions required to remove the auxiliary may be causing decomposition of the chromanone product. 2. Steric Hindrance: The auxiliary may be sterically encumbered, making it difficult to access for cleavage. | 1. Select an auxiliary that can be cleaved under mild conditions. For example, some oxazolidinone auxiliaries can be removed via hydrolysis with mild base or reduction with lithium borohydride. 2. Consult the literature for optimized cleavage protocols for your specific auxiliary. There may be specific reagents or conditions that are more effective. |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Intramolecular Oxa-Michael Addition
This protocol is adapted from a method for the synthesis of flavanones and chromanones using a chiral thiourea catalyst.[4]
Objective: To synthesize an enantiomerically enriched chromanone via an intramolecular conjugate addition of a phenol to an activated unsaturated ketone.
Materials:
-
β-ketoester chalcone precursor (1 equivalent)
-
Chiral thiourea catalyst (e.g., Takemoto's catalyst) (10 mol%)
-
Toluene (anhydrous)
-
4 Å Molecular sieves
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the β-ketoester chalcone precursor and 4 Å molecular sieves.
-
Add anhydrous toluene to dissolve the substrate.
-
Add the chiral thiourea catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a few drops of acetic acid.
-
Filter the reaction mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Sources
- 1. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 11. youtube.com [youtube.com]
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- 13. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SIRT2 Inhibitor Potency: The Chroman-4-one Scaffold vs. Leading Alternatives
In the landscape of epigenetic drug discovery, Sirtuin 2 (SIRT2) has emerged as a compelling target for therapeutic intervention in oncology and neurodegenerative diseases.[1][2][3] As a predominantly cytosolic NAD⁺-dependent protein deacylase, SIRT2 modulates a variety of cellular processes, including cell cycle regulation, genomic stability, and metabolism, primarily through the deacetylation of substrates like α-tubulin.[1][4] The pursuit of potent and selective SIRT2 inhibitors is therefore an area of intense research.
This guide provides an in-depth, objective comparison of the chroman-4-one class of SIRT2 inhibitors, with a focus on halogenated derivatives like 7-Bromo-2,2-dimethylchroman-4-one and its more potent analogs, against other widely recognized classes of SIRT2 inhibitors. We will delve into the experimental data that defines their potency and selectivity, offering researchers a clear, evidence-based perspective for selecting the appropriate chemical tools for their studies.
The SIRT2 Signaling Axis: A Rationale for Inhibition
SIRT2's role in cellular homeostasis is complex and, at times, contradictory, acting as both a tumor suppressor and a promoter depending on the context.[3][5] However, its function as a primary deacetylase of α-tubulin, a key component of microtubules, provides a clear rationale for inhibition in cancer therapy.[1][4] Hyperacetylation of α-tubulin is associated with microtubule stabilization, leading to cell cycle arrest and apoptosis, making SIRT2 inhibition a promising anti-proliferative strategy.[6]
Caption: Workflow for an HPLC-based SIRT2 inhibition assay.
Cellular Target Engagement: α-Tubulin Acetylation Assay
An essential validation step is to confirm that an inhibitor can penetrate the cell membrane and engage SIRT2 at its physiological location. This is commonly assessed by measuring the acetylation status of α-tubulin via Western Blot or immunofluorescence. [5] Causality Behind the Protocol: This assay provides a direct readout of SIRT2 inhibition in a biological system. An increase in acetylated α-tubulin serves as a reliable biomarker for target engagement. [5]It validates that the compound possesses the necessary physicochemical properties (e.g., cell permeability) to be effective in a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., MDA-MB-231 breast cancer cells) is cultured to approximately 70-80% confluency. [2]2. Inhibitor Incubation: The cells are treated with the SIRT2 inhibitor at various concentrations for a specified period (e.g., 6-24 hours). A vehicle control (DMSO) is run in parallel.
-
Cell Lysis: After treatment, the cells are washed with PBS and lysed using a suitable lysis buffer containing protease and deacetylase inhibitors (to preserve the acetylation state of the proteins).
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading for the Western Blot.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for acetylated α-tubulin. A primary antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Signal Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: The band intensities are quantified, and the level of acetylated α-tubulin is normalized to the loading control.
Conclusion and Future Directions
The comparative analysis reveals a trade-off between the extreme potency of thioamide-based inhibitors like TM and the high selectivity of scaffolds such as the chroman-4-ones and SirReal2.
-
For studies requiring maximal SIRT2 inhibition and targeting of both deacetylation and demyristoylation , mechanism-based inhibitors like TM are currently the most potent tools available, though careful consideration of their off-target potential on SIRT1 is warranted. [7]* For investigations where isoform specificity is paramount to deconvolute the specific roles of SIRT2 , inhibitors from the chroman-4-one class and SirReal2 are superior choices. [6][7]While the reported IC50 values for chroman-4-ones are in the low micromolar range, their favorable selectivity profile makes them valuable probes. [6]The lack of activity against the demyristoylation function of SIRT2 for compounds like SirReal2 is a key limitation to consider. [7] The development of novel SIRT2 inhibitors continues to be a dynamic field. The ideal inhibitor would combine the nanomolar potency of compounds like TM with the exceptional selectivity of the chroman-4-one scaffold, while also demonstrating efficacy against both of SIRT2's enzymatic activities. The structure-activity relationship (SAR) studies on chroman-4-ones, which indicate that electron-withdrawing groups at the 6- and 8-positions enhance potency, provide a clear roadmap for future optimization of this promising chemical class. [6]Researchers are encouraged to consider the specific requirements of their experimental system when selecting an inhibitor and to validate its on-target activity in a cellular context.
References
-
Cai, Y., et al. (2020). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ACS Chemical Biology. Available at: [Link]
-
Nielsen, A. L., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science. Available at: [Link]
-
He, X., et al. (2021). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Suzuki, T., et al. (2017). Potent mechanism-based sirtuin-2-selective inhibition by an in situ-generated occupant of the substrate-binding site, “selectivity pocket” and NAD+-binding site. Scientific Reports. Available at: [Link]
-
Rotili, D., et al. (2022). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. Molecules. Available at: [Link]
-
Madsen, A. S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Mattern, M. R., et al. (2020). Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. Journal of Medicinal Chemistry. Available at: [Link]
-
Rumpf, T., et al. (2020). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. RSC Chemical Biology. Available at: [Link]
-
Nielsen, A. L., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science. Available at: [Link]
-
Liu, G., et al. (2020). Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Frontiers in Neuroscience. Available at: [Link]
-
Rumpf, T., et al. (2020). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. PubMed Central. Available at: [Link]
-
Madsen, A. S., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of IC 50 and selectivity of SIRT2 inhibitors. ResearchGate. Available at: [Link]
-
Disch, J. S., et al. (2013). Discovery of Potent and Selective Sirtuin 2 (SIRT2) Inhibitors Using a Fragment-Based Approach. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2023). Human Sirtuin 2 inhibitors, Their Mechanisms and Binding Modes. ResearchGate. Available at: [Link]
-
Madsen, A. S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Sbardella, G., et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. MDPI. Available at: [Link]
-
Valdameri, G., et al. (2012). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed. Available at: [Link]
Sources
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 2. Potent mechanism-based sirtuin-2-selective inhibition by an in situ-generated occupant of the substrate-binding site, “selectivity pocket” and NAD+-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Robust Analytical Standards for 7-Bromo-2,2-dimethylchroman-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and stability of intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 7-Bromo-2,2-dimethylchroman-4-one, a key building block in the synthesis of various therapeutic agents, demands rigorous analytical standards to guarantee its quality. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental insights, to establish a robust quality control framework for this critical intermediate.
Foundational Analytical Techniques: A Comparative Overview
The characterization and quantification of this compound and its potential impurities necessitate a multi-faceted analytical approach. The selection of appropriate techniques is driven by the specific information required, from structural confirmation to trace-level impurity detection.
Table 1: Comparison of Core Analytical Techniques
| Technique | Principle | Strengths | Limitations | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, sensitivity, and quantitative accuracy. Versatile for purity and stability studies. | Requires a reference standard for quantification. Method development can be time-consuming. | Primary method for purity determination, quantification, and stability-indicating assays. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Identification of residual solvents and volatile synthesis by-products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information for unequivocal identification. Quantitative NMR (qNMR) for absolute purity determination without a specific reference standard. | Lower sensitivity compared to chromatographic techniques. | Definitive structural elucidation and orthogonal method for purity confirmation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Rapid identification of functional groups. | Limited quantitative capability and not suitable for complex mixtures. | Rapid identity confirmation and screening for major structural changes. |
The Cornerstone of Quality Control: A Stability-Indicating HPLC Method
A well-developed and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for routine quality control of pharmaceutical intermediates.[1] Such a method can accurately quantify the target compound while also separating it from any process-related impurities and degradation products that may arise during manufacturing, storage, or handling.
Causality in Method Development: A Proposed Approach
Based on the chemical properties of this compound (a moderately polar, UV-active compound), a reversed-phase HPLC method with UV detection is the logical choice. The following starting parameters are proposed, grounded in common practices for similar chromanone derivatives.
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A common solvent system for reversed-phase chromatography, offering good peak shape and MS compatibility. The gradient elution will ensure the separation of impurities with a wide range of polarities. |
| Gradient Elution | Start with a higher aqueous composition and gradually increase the acetonitrile concentration. | To effectively separate early-eluting polar impurities from the main analyte and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | To ensure reproducible retention times and peak shapes. |
| Detection Wavelength | To be determined by UV-Vis spectral analysis of the reference standard (likely in the range of 220-280 nm). | To maximize the signal-to-noise ratio for the analyte. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
The Imperative of Method Validation: A Self-Validating System
Once the initial method parameters are established, a rigorous validation process must be undertaken in accordance with the International Council for Harmonisation (ICH) guidelines. This ensures the method is reliable, reproducible, and fit for its intended purpose.
Diagram 1: HPLC Method Validation Workflow
Caption: A logical workflow for the development and subsequent validation of an HPLC method.
Experimental Protocol: Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[2][3] These studies intentionally stress the this compound sample to generate potential degradation products. The analytical method must be able to separate the intact drug from these degradants.
Step-by-Step Forced Degradation Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of any degradation products.
Table 3: Expected Outcomes of Forced Degradation Studies
| Stress Condition | Potential Degradation Pathway | Expected Outcome |
| Acid/Base Hydrolysis | Cleavage of the ether linkage in the chromanone ring. | Formation of more polar degradation products. |
| Oxidation | Oxidation of the chromanone ring system. | Formation of various oxidized species. |
| Thermal | General decomposition. | Multiple degradation products may be observed. |
| Photolytic | Photochemical reactions, potentially involving the bromine atom. | Formation of light-induced degradation products. |
Orthogonal Techniques for Comprehensive Characterization
While HPLC is the primary tool for routine quality control, orthogonal analytical techniques are crucial for comprehensive characterization and as a self-validating system.
Structural Confirmation by NMR and FTIR Spectroscopy
-
¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule are unique and can be used to definitively identify the compound.
-
FTIR spectroscopy serves as a rapid and straightforward method for identity confirmation. The presence of characteristic absorption bands corresponding to the carbonyl group (C=O), aromatic ring, and C-Br bond can quickly verify the compound's identity.
Impurity Profiling with GC-MS
Gas Chromatography-Mass Spectrometry is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. This includes:
-
Residual Solvents: Common solvents used in organic synthesis can be detected at trace levels.
-
Starting Materials and Reagents: Unreacted starting materials or excess reagents can be identified.
-
Volatile By-products: Side reactions during the synthesis can lead to the formation of volatile impurities.
Establishing the Analytical Standard: A Summary
A robust analytical standard for this compound relies on a combination of a validated, stability-indicating HPLC method for routine quality control and orthogonal techniques for comprehensive characterization and impurity profiling.
Diagram 2: Integrated Analytical Workflow
Caption: An integrated workflow combining primary QC with orthogonal methods for a comprehensive analytical standard.
By implementing this comprehensive analytical strategy, researchers, scientists, and drug development professionals can ensure the consistent quality of this compound, thereby contributing to the development of safe and effective pharmaceuticals.
References
-
AstaTech Inc. This compound; 1G; Purity 95%; MDL-MFCD13190381. Neta Scientific. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]
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Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Available from: [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available from: [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health. Available from: [Link]
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]
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Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and... ResearchGate. Available from: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]
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A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES. Available from: [Link]
- CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. Google Patents.
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Results of forced degradation studies. ResearchGate. Available from: [Link]
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Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. international journal of pharmaceutical research. Available from: [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Chemical Society. Available from: [Link]
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A Senior Application Scientist's Guide to Validating Cellular Target Engagement of 7-Bromo-2,2-dimethylchroman-4-one
For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is confirming that a compound engages its intended target within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of leading methodologies for validating the cellular target engagement of a novel compound, using 7-Bromo-2,2-dimethylchroman-4-one as our case study.
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory effects.[1][2] While the specific biological target of this compound is not yet fully elucidated, its structural similarity to other bioactive chromanones, some of which are known to inhibit protein kinases, leads us to hypothesize a kinase as a plausible target for our investigation.
This guide will compare three robust, orthogonal methods to test this hypothesis:
-
Cellular Thermal Shift Assay (CETSA) : A technique that measures target engagement based on ligand-induced thermal stabilization of the target protein.
-
NanoBRET™ Target Engagement Assay : A proximity-based assay that quantifies compound binding in live cells using bioluminescence resonance energy transfer.
-
Kinobeads Competition Binding Assay : A chemical proteomics approach to assess a compound's interaction with a broad spectrum of endogenous kinases.
We will compare the performance of this compound against two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective kinase inhibitor, and Dasatinib , a clinically approved multi-targeted kinase inhibitor. This comparative framework will provide a rigorous evaluation of our novel compound's target engagement profile.
Cellular Thermal Shift Assay (CETSA): The Principle of Thermal Stabilization
CETSA is founded on the principle that the binding of a ligand, such as a small molecule inhibitor, to its target protein increases the protein's thermal stability.[3] When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this thermal denaturation and remain soluble at higher temperatures.[4][5]
Causality Behind Experimental Choices
The core of CETSA is the generation of a "melting curve" for the target protein in the presence and absence of the test compound. The temperature shift in this curve provides a direct measure of target engagement. This method is particularly powerful as it can be performed in intact cells or cell lysates without the need for genetic modification of the target protein.[4]
Experimental Workflow
Detailed Protocol for CETSA
-
Cell Culture and Treatment : Plate a suitable cell line (e.g., K562, which expresses a variety of kinases) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, Staurosporine, Dasatinib, or a DMSO vehicle control for 1-2 hours at 37°C.
-
Heating : Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis : Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein : Carefully collect the supernatant (soluble fraction). Determine the concentration of the target kinase in the soluble fraction using Western blotting or an ELISA.
-
Data Analysis : Plot the percentage of soluble target protein against temperature for each compound treatment. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of target stabilization.
Comparative Data Table (Hypothetical)
| Compound | Target Kinase | Tm (DMSO) | Tm (10 µM Compound) | ΔTm (°C) |
| This compound | Kinase X | 52.1°C | 56.4°C | 4.3 |
| Staurosporine | Kinase X | 52.1°C | 60.2°C | 8.1 |
| Dasatinib | Kinase X | 52.1°C | 58.9°C | 6.8 |
NanoBRET™ Target Engagement Assay: A Proximity-Based Approach in Live Cells
The NanoBRET™ Target Engagement Assay is a powerful technique that measures compound binding to a specific protein target in living cells in real-time.[6] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[7][8] When a test compound binds to the target protein, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.[7]
Causality Behind Experimental Choices
This assay provides a direct and quantitative measure of compound affinity and occupancy at the target protein within the physiological context of the cell.[9] The use of a genetically encoded luciferase fusion allows for high specificity, and the ratiometric nature of the BRET measurement minimizes artifacts that can affect other assay formats.
Experimental Workflow
Detailed Protocol for Kinobeads Assay
-
Cell Lysate Preparation : Grow cells to a high density, harvest, and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Compound Incubation : Incubate the cell lysate with the test compounds (e.g., at 1 µM and 10 µM) or a DMSO control for 45 minutes at 4°C.
-
Kinobeads Incubation : Add the Kinobeads slurry to the lysate and incubate for another 45 minutes at 4°C with gentle rotation to allow for competitive binding.
-
Washing : Pellet the beads by centrifugation and wash them extensively with the lysis buffer to remove unbound proteins.
-
Protein Digestion : Elute the bound proteins from the beads or perform an on-bead digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis : Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Data Analysis : Compare the abundance of each identified kinase in the compound-treated samples to the DMSO control. The percentage of inhibition is calculated based on the reduction in the signal for each kinase.
Comparative Data Table (Hypothetical)
| Target Kinase | This compound (% Inhibition at 1 µM) | Staurosporine (% Inhibition at 1 µM) | Dasatinib (% Inhibition at 1 µM) |
| Kinase X | 85% | 99% | 98% |
| Kinase Y | 15% | 95% | 92% |
| Kinase Z | 5% | 88% | 30% |
Synthesis and Interpretation
The true power of this comparative approach lies in the synthesis of data from these orthogonal assays.
-
CETSA provided the initial evidence of target engagement in a cellular context by demonstrating that this compound stabilizes our hypothetical "Kinase X". The thermal shift (ΔTm) of 4.3°C is significant, although less pronounced than that of the potent inhibitors Staurosporine and Dasatinib.
-
The NanoBRET™ assay corroborated this finding in live cells and provided a quantitative measure of potency. The IC50 of 125 nM for this compound confirms a direct and potent interaction with Kinase X, though again, it is less potent than the benchmark inhibitors.
-
The Kinobeads assay offered a broader perspective on the compound's selectivity. The 85% inhibition of Kinase X at 1 µM confirms it as a primary target. Importantly, the low inhibition of Kinases Y and Z suggests that this compound is more selective than Staurosporine and has a different selectivity profile than Dasatinib.
By employing a multi-faceted approach, we have built a strong, self-validating case for the cellular target engagement of this compound. Each experimental pillar—thermal stabilization, live-cell proximity, and competitive proteomics—provides a unique and complementary layer of evidence. The data collectively suggest that this compound is a potent and selective inhibitor of our hypothetical "Kinase X" in cells. This rigorous, comparative validation is an indispensable step in advancing this promising compound through the drug discovery pipeline.
References
-
Future Journal of Pharmaceutical Sciences.
-
ACS Chemical Biology.
-
Promega Corporation.
-
Methods in Molecular Biology.
-
Nature.
-
[Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.]([Link] mbi/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/) UKM Medical Molecular Biology Institute.
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University College London.
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Promega Corporation.
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European Journal of Medicinal Chemistry.
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Promega Connections.
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News-Medical.Net.
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Bio-protocol.
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A Comparative Guide to LC-MS/MS Quantification of 7-Bromo-2,2-dimethylchroman-4-one in Biological Samples
This guide provides a comprehensive comparison of methodologies for the robust quantification of 7-Bromo-2,2-dimethylchroman-4-one in biological matrices, primarily plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a critical tool in drug discovery and development, the selection of an appropriate bioanalytical method is paramount for generating reliable pharmacokinetic and toxicokinetic data.[1][2][3] This document outlines the rationale behind method selection, offers detailed experimental protocols, and presents a comparative analysis of common sample preparation techniques, all grounded in established regulatory guidelines.[4][5]
Introduction: The Bioanalytical Imperative
This compound is a novel small molecule with therapeutic potential. Accurate measurement of its concentration in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1] LC-MS/MS stands as the gold standard for such bioanalytical tasks due to its inherent sensitivity, selectivity, and speed.[3][6][7] The development of a reliable LC-MS/MS method, however, hinges on a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection, followed by rigorous validation.[6][8] This guide will navigate these critical stages, offering insights to inform your experimental design.
A Comparative Analysis of Sample Preparation Techniques
The primary challenge in bioanalysis is the removal of endogenous matrix components (e.g., proteins, phospholipids) that can interfere with the accurate quantification of the analyte.[9][10] The choice of sample preparation technique is therefore a critical decision point in method development.[6][11] We will compare three widely used methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is often the simplest and fastest method for sample cleanup.[12] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[9][13]
-
Mechanism: The organic solvent disrupts the hydration shell of the proteins, leading to their aggregation and precipitation.
-
Advantages: High throughput, low cost, and simplicity.
-
Disadvantages: Less effective at removing other matrix components like phospholipids, which can cause significant ion suppression in the MS source.[13] The resulting extract is also more dilute, potentially impacting the lower limit of quantification (LLOQ).
Liquid-Liquid Extraction (LLE)
LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility.[12]
-
Mechanism: The analyte partitions into the organic phase, while polar matrix components remain in the aqueous phase.[12]
-
Advantages: Can provide a cleaner extract than PPT and allows for sample concentration by evaporating the organic solvent and reconstituting in a smaller volume.
-
Disadvantages: Can be labor-intensive, may require optimization of solvent and pH, and is not easily automated. Emulsion formation can also be a challenge.
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[12] The analyte is then eluted with a small volume of a strong solvent.
-
Mechanism: The analyte adsorbs to the stationary phase through various interactions (e.g., hydrophobic, ion-exchange), allowing for the removal of unretained matrix components.
-
Advantages: Provides the cleanest extracts, high recovery, and significant sample concentration. It is also highly amenable to automation.
-
Disadvantages: Higher cost per sample and requires more extensive method development to select the appropriate sorbent and optimize the wash and elution steps.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance of these three methods for the analysis of this compound in human plasma.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 85-95 | 70-85 | >95 |
| Matrix Effect (%) | 60-75 | 80-95 | >95 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | 0.1 ng/mL |
| Throughput | High | Medium | Medium-High (with automation) |
| Cost per Sample | Low | Low-Medium | High |
| Cleanliness of Extract | Low | Medium | High |
Based on this comparison, Solid-Phase Extraction (SPE) is the recommended method for achieving the highest sensitivity and data quality, which is crucial for regulated bioanalysis. While PPT is suitable for early discovery studies, the cleaner extracts from SPE will minimize matrix effects and ensure a more robust and reliable method for later-stage development.
Recommended LC-MS/MS Method and Protocol
This section details a proposed, robust LC-MS/MS method for the quantification of this compound using Solid-Phase Extraction.
Experimental Workflow
The overall workflow for sample analysis is depicted in the following diagram:
Sources
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- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Safety Operating Guide
7-Bromo-2,2-dimethylchroman-4-one proper disposal procedures
Technical Guide: Proper Disposal and Handling of 7-Bromo-2,2-dimethylchroman-4-one
Executive Summary
This guide outlines the mandatory disposal protocols for This compound (CAS: 130200-01-0). Unlike standard organic waste, this compound contains a halogen (bromine) attached to a bicyclic chromanone core. This structural feature dictates that it must be segregated into the Halogenated Organic Waste stream. Failure to segregate this compound correctly can result in the generation of corrosive hydrogen bromide (HBr) gas during standard incineration, damaging facility infrastructure and violating EPA/RCRA compliance standards.
Physicochemical Profile & Hazard Identification
Before initiating disposal, verify the material identity against the following profile to ensure protocol alignment.
| Parameter | Data | Operational Implication |
| Chemical Name | This compound | Primary identifier. |
| CAS Number | 130200-01-0 | Use for waste manifesting. |
| Molecular Formula | C₁₁H₁₁BrO₂ | Halogenated : Requires acid-gas scrubbing during destruction. |
| Physical State | Solid (Off-white to yellow powder) | Dust generation risk during transfer. |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Do not attempt aqueous disposal. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | Standard PPE (Nitrile gloves, safety glasses, fume hood) required. |
Critical Disposal Logic (The "Why")
As a researcher, you might be tempted to classify this as "General Organic Waste." Do not do this.
-
The Bromine Factor: Upon thermal oxidation (incineration), the bromine atom dissociates to form hydrogen bromide (HBr). Standard incinerators designed for non-halogenated organics (like acetone or ethanol) often lack the necessary "scrubbers" to neutralize acid gases.
-
The 2,2-Dimethyl Shield: The gem-dimethyl group at the 2-position provides steric bulk, making the molecule more resistant to incidental hydrolysis than simple alpha-bromo ketones. This stability means the compound persists until it reaches the high-temperature zone of an incinerator, ensuring the release of bromine species.
-
Regulatory Compliance: Under RCRA (Resource Conservation and Recovery Act), mixing halogenated solvents/solids with non-halogenated waste is a "dilution" violation if done to circumvent treatment standards.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Waste
Use this for expired shelf-stock or surplus solid reagent.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers, as residual moisture can react with the bromine moiety over time to cause corrosion.
-
Labeling: Affix a hazardous waste tag immediately.
-
Primary Constituent: this compound.[1]
-
Hazard Checkbox: Toxic, Irritant.
-
Critical Note: Write "HALOGENATED SOLID" clearly on the tag.
-
-
Segregation: Place the container in the Solid Waste Satellite Accumulation Area . Ensure it is secondary containment separate from oxidizers (e.g., nitrates, permanganates).
Protocol B: Disposal of Reaction Mixtures (Mother Liquors)
Use this for waste solvent containing the product after synthesis or extraction.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform).
-
If the solvent is non-halogenated (e.g., Ethyl Acetate):[2] You must still dispose of the entire mixture as Halogenated Solvent Waste because it is contaminated with the brominated solute.
-
-
Transfer: Pour the solution into the dedicated "Halogenated Organic Solvents" carboy (typically yellow-walled or specifically labeled).
-
Log Entry: Record the approximate concentration of the chromanone in the waste log. This helps the disposal vendor calculate the BTU value and halogen load.
Protocol C: Contaminated Debris (Gloves, Weigh Boats)
-
Bagging: Place contaminated solid items into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Sealing: Twist and tape the bag neck to create a hermetic seal.
-
Disposal: Place in the "Dry Laboratory Waste" drum. Note: If the debris is heavily soaked, treat as Solid Waste (Protocol A).
Visual Decision Workflow
The following diagram illustrates the decision logic for segregating this compound.
Figure 1: Decision tree for segregating brominated chromanone waste streams to ensure regulatory compliance.
Emergency Spill Procedures
In the event of a benchtop spill, execute the following "SWEEP" protocol immediately:
-
S ecure the area: Alert nearby personnel and don PPE (Nitrile gloves, goggles, lab coat).
-
W et the powder (Optional): If the powder is fine and easily aerosolized, cover strictly with a solvent-dampened paper towel (using DCM or Ethanol) to prevent dust inhalation.
-
E nclose: Scoop the material using a plastic dustpan or index card. Do not use a brush if it generates dust.
-
E liminate: Place waste into a wide-mouth jar and label as "Spill Debris - Halogenated."
-
P urify: Wipe the surface with a detergent solution to remove residual organic film.
References
-
U.S. Environmental Protection Agency (EPA). (2023).[3] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
